molecular formula C11H11Br2N5O B026530 (+/-)-Hymenin CAS No. 154569-13-8

(+/-)-Hymenin

Cat. No.: B026530
CAS No.: 154569-13-8
M. Wt: 389.05 g/mol
InChI Key: MRMGABUTBNWSLA-UHFFFAOYSA-N
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Description

Researchers can procure the chemical compound (+/-)-Hymenin (CAS 154569-13-8). This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. A thorough investigation of the available scientific literature is required to fully elucidate the specific research applications, biological activity, mechanism of action, and pharmacological properties of Hymenin. Suppliers should conduct this research to provide scientists with a comprehensive and valuable product description that details the compound's potential uses in areas such as medicinal chemistry, pharmacology, or biosynthetic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h3-4,18H,1-2H2,(H,15,19)(H3,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMGABUTBNWSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1C3=CN=C(N3)N)C(=C(N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433004
Record name (+/-)-Hymenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154569-13-8
Record name (+/-)-Hymenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (+/-)-Hymenin Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and synthesis of two distinct natural products that share the name Hymenin. The first, a bromine-containing alkaloid from a marine sponge, is a potent alpha-adrenoceptor antagonist. The second, a sesquiterpene lactone found in terrestrial plants, has shown cytotoxic and anti-inflammatory potential. This document clarifies the separate identities of these molecules and presents detailed experimental methodologies and data for researchers in natural product chemistry and drug development.

Introduction: Two Natural Products, One Name

The name "Hymenin" refers to two structurally and biologically distinct natural products. This guide will address both compounds, with a particular focus on their racemic or "(+/-)" synthesis, a key indicator of laboratory preparation and a focal point for medicinal chemistry efforts.

  • Marine-Derived Hymenin: A brominated pyrrole (B145914) alkaloid isolated from the Okinawan marine sponge Hymeniacidon sp.[1]. This compound has been identified as a potent alpha-adrenoceptor blocking agent, suggesting its potential in cardiovascular research and related therapeutic areas. A synthetic route to "(+/-)-Hymenin" has been patented[2].

  • Plant-Derived Hymenin: A sesquiterpene lactone belonging to the pseudoguaianolide (B12085752) class, isolated from plants such as Ambrosia maritima and Parthenium hysterophorus[3][4][5]. Research on this molecule has indicated potential cytotoxic and anti-inflammatory activities[6]. A total synthesis of a related compound, parthenin, also yielded hymenin, confirming a synthetic pathway to the racemic form[3].

This guide will now detail the discovery, biological activity, and experimental protocols for each of these molecules separately to provide clarity for the research community.

Marine-Derived this compound: An Alpha-Adrenoceptor Antagonist

Discovery and Biological Activity

Discovered in 1986, the marine alkaloid Hymenin was isolated from the sponge Hymeniacidon sp. collected in Okinawa[1]. Initial biological screenings revealed its potent alpha-adrenoceptor blocking activity. At a concentration of 5 mg/kg, it was shown to cause a significant reduction in arterial blood pressure in rats[2]. Further studies demonstrated that it acts as a competitive antagonist of norepinephrine (B1679862) at alpha-adrenoceptors in vascular smooth muscle, without affecting responses to histamine (B1213489) or potassium chloride[2]. This specificity makes it a valuable lead compound for the development of new cardiovascular drugs.

Structure Elucidation

The structure of the marine-derived Hymenin was determined through spectral data analysis. It is a bromine-containing alkaloid featuring a fused pyrrole-seven-membered ring lactam with a 2-aminoimidazole appendage[1][2].

Experimental Protocols

A general procedure for the isolation of bromopyrrole alkaloids from marine sponges is as follows:

  • The sponge tissue is extracted with 95% ethanol.

  • The crude extract is then partitioned between 40% methanol-water and dichloromethane (B109758) to remove lipids.

  • The aqueous layer is further partitioned with n-butanol.

  • The n-butanol extract, which contains the brominated alkaloids, is then subjected to chromatographic separation, including semi-preparative HPLC, to isolate the pure compounds[7].

A patented method describes the synthesis of racemic Hymenin from an aldehyde precursor and 2-aminoimidazole sulfate[2].

Reaction Scheme:

G cluster_conditions Reaction Conditions aldehyde Aldehyde Precursor (14) hymenin This compound (16) aldehyde->hymenin 1. Stir at 25°C, 5 days aminoimidazole 2-Aminoimidazole Sulfate aminoimidazole->hymenin methanesulfonic_acid Methanesulfonic Acid methanesulfonic_acid->hymenin neutralization Neutralization (sat. NaHCO3) chromatography Silica Gel Chromatography G NE Norepinephrine (NE) Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Binds and Activates Gq Gq Protein Alpha1_AR->Gq Activates Hymenin This compound Hymenin->Alpha1_AR Competitively Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from SR IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC_activation->Contraction G start 1,2-bis(trimethylsilyl-oxy)cyclopentene + 2-methyl-2-cyclopentanone photocycloaddition Photocycloaddition start->photocycloaddition intermediate Key Intermediate photocycloaddition->intermediate modification Multi-step Modification intermediate->modification neoambrosin Neoambrosin modification->neoambrosin epoxidation Epoxidation neoambrosin->epoxidation parthenin (+/-)-Parthenin epoxidation->parthenin hymenin This compound epoxidation->hymenin

References

Unveiling (+/-)-Hymenin: A Technical Guide to its Marine Sponge Origins and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Hymenin, a novel bromine-containing alkaloid, has been identified as a potent alpha-adrenoceptor blocking agent. Isolated from marine sponges of the genus Hymeniacidon, this natural product presents a promising avenue for therapeutic development. This technical guide provides a comprehensive overview of the marine sponge sources of this compound, its isolation, and its mechanism of action as an alpha-adrenoceptor antagonist.

Marine Sponge Source

The primary source of this compound is an Okinawan marine sponge identified as Hymeniacidon sp. While the specific species has not been fully detailed in the available literature, sponges of the genus Hymeniacidon are known to produce a diverse array of bioactive secondary metabolites.

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for the isolation and purification of this compound, including quantitative yields, are not extensively available in the public domain. However, its structure has been elucidated through spectroscopic analysis. The key physicochemical and spectroscopic data are summarized below.

PropertyDataReference
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.30 g/mol
Monoisotopic Mass 262.12050905 Da
IUPAC Name (3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione

Table 1: Physicochemical Properties of this compound

Spectroscopic DataDetails
¹H NMR Data not publicly available.
¹³C NMR Data not publicly available.
Mass Spectrometry Data not publicly available.
Infrared Spectroscopy Data not publicly available.

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Isolation and Purification of this compound

A detailed, step-by-step protocol for the isolation and purification of this compound from Hymeniacidon sp. is not currently available in the reviewed literature. General methods for the isolation of natural products from marine sponges typically involve the following workflow.

G General Isolation Workflow Sponge Sponge Collection & Identification Extraction Extraction with Organic Solvents Sponge->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Chromatographic Separation (e.g., Column, HPLC) Partitioning->Chromatography Isolation Isolation of Pure Compound Chromatography->Isolation Structure Structure Elucidation (NMR, MS, IR) Isolation->Structure

Caption: A generalized workflow for the isolation of natural products from marine sponges.

Bioactivity Assay: Alpha-Adrenoceptor Antagonism

The alpha-adrenoceptor blocking activity of this compound was determined using an in vitro assay on rabbit isolated aorta. This experiment demonstrated that hymenin (B1203750) acts as a competitive antagonist of alpha-adrenoceptors in vascular smooth muscle.

A general protocol for such an assay would involve:

  • Tissue Preparation: Isolation and preparation of rabbit aortic ring segments.

  • Experimental Setup: Mounting of the aortic rings in an organ bath containing a physiological salt solution, aerated with carbogen (B8564812) (95% O₂ / 5% CO₂), and maintained at 37°C.

  • Contraction Induction: Induction of contraction in the aortic rings using an alpha-adrenoceptor agonist, such as norepinephrine.

  • Antagonist Application: Introduction of varying concentrations of this compound to the organ bath.

  • Data Analysis: Measurement of the contractile response in the presence and absence of the antagonist to determine the nature and potency of the antagonism.

Signaling Pathway

This compound exerts its effect by blocking alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, initiate a signaling cascade. The antagonistic action of hymenin inhibits this pathway.

G Alpha-1 Adrenergic Receptor Signaling Pathway and Antagonism by Hymenin cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol (B14025) Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Activates Hymenin This compound (Antagonist) Hymenin->Receptor Blocks

Caption: Antagonistic action of this compound on the α1-adrenergic signaling pathway.

Upon binding of an agonist like norepinephrine, the alpha-1 adrenergic receptor activates the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG, along with Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to a cellular response, such as smooth muscle contraction. This compound competitively blocks the binding of agonists to the receptor, thereby inhibiting this signaling pathway.

An In-depth Technical Guide on the Isolation of (+/-)-Hymenin from Hymeniacidon sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the bromine-containing alkaloid, hymenin (B1203750), from the marine sponge Hymeniacidon sp. Hymenin has been identified as a potent alpha-adrenoceptor blocking agent, suggesting its potential for therapeutic applications.[1] This document outlines a generalized protocol for the extraction and purification of marine natural products, summarizes the key data points for hymenin, and illustrates the relevant biological pathways.

It is important to note that the initial reports on hymenin isolated from Hymeniacidon sp. do not specify whether the natural product is a racemic mixture, denoted as (+/-). The information available in the public domain primarily refers to "hymenin." This guide will address the isolation of hymenin as described in the literature, with the understanding that its exact stereochemistry as a racemic mixture in the natural source has not been definitively established in the available reports.

Experimental Protocols

While the complete, detailed experimental protocol from the original 1986 publication by Kobayashi et al. on the isolation of hymenin is not fully accessible in the public domain, a general methodology for the isolation of secondary metabolites from marine sponges can be outlined. This protocol is based on standard practices in marine natural product chemistry.

1. Sample Collection and Preparation:

  • Specimens of the marine sponge Hymeniacidon sp. are collected, typically by scuba diving.

  • The collected sponge material is frozen immediately to prevent chemical degradation.

  • Prior to extraction, the frozen sponge is thawed, cut into smaller pieces, and homogenized.

2. Extraction:

  • The homogenized sponge material is exhaustively extracted with a polar solvent, typically methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH).

  • The resulting crude extract is filtered to remove solid residues.

  • The filtrate is then concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

  • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • A common partitioning scheme involves suspending the crude extract in water or a MeOH/H2O mixture and sequentially extracting with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • The bioactive fractions, in this case, those exhibiting alpha-adrenoceptor blocking activity, are identified for further purification.

4. Chromatographic Purification:

  • The active fraction (e.g., the n-BuOH fraction) is subjected to a series of chromatographic techniques to isolate the target compound, hymenin.

  • Column Chromatography: The fraction is first separated on a silica (B1680970) gel or reversed-phase (e.g., C18) column, eluting with a gradient of solvents.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing hymenin are further purified by preparative or semi-preparative HPLC, using a suitable column (e.g., C18) and eluent system to yield the pure compound.

5. Structure Elucidation:

  • The structure of the isolated hymenin is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

Data Presentation

The following tables summarize the available quantitative data for hymenin from Hymeniacidon sp. Due to the limited accessibility of the primary literature, some specific quantitative values are not available.

Table 1: Physicochemical and Spectroscopic Data for Hymenin

PropertyValue
Molecular Formula Not explicitly stated in available abstracts
Molecular Weight Not explicitly stated in available abstracts
Appearance Not explicitly stated in available abstracts
UV λmax (MeOH) Not explicitly stated in available abstracts
IR (KBr) νmax Not explicitly stated in available abstracts
¹H NMR (CDCl₃, δ) Not explicitly stated in available abstracts
¹³C NMR (CDCl₃, δ) Not explicitly stated in available abstracts
High-Resolution MS Not explicitly stated in available abstracts

Table 2: Biological Activity of Hymenin

AssayResult
Biological Target Alpha-adrenoceptor
Activity Potent alpha-adrenoceptor blocking agent.[1]
In vitro Assay In the rabbit isolated aorta, hymenin (10⁻⁶ M) caused a parallel rightward shift of the dose-response curve for norepinephrine, indicating competitive antagonism of alpha-adrenoceptors.[2]
IC₅₀ / Kᵢ Value Not explicitly stated in available abstracts

Mandatory Visualizations

G cluster_collection Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Identification Sponge Hymeniacidon sp. Collection Homogenization Homogenization Sponge->Homogenization Extraction Solvent Extraction (e.g., MeOH/CH2Cl2) Homogenization->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) Extraction->Partitioning ColumnChromatography Column Chromatography (Silica or C18) Partitioning->ColumnChromatography HPLC HPLC Purification ColumnChromatography->HPLC StructureElucidation Structure Elucidation (NMR, MS, IR, UV) HPLC->StructureElucidation Bioassay Bioactivity Screening (Alpha-adrenoceptor antagonism) HPLC->Bioassay IsolatedHymenin (+/-)-Hymenin StructureElucidation->IsolatedHymenin

Caption: Experimental workflow for the isolation of this compound.

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messenger Production cluster_downstream Downstream Effects Alpha1_AR Alpha-1 Adrenergic Receptor Gq Gq Protein Alpha1_AR->Gq Activates Hymenin This compound Hymenin->Alpha1_AR Blocks NE Norepinephrine NE->Alpha1_AR Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Leads to

Caption: Signaling pathway of Alpha-1 Adrenergic Receptor and its blockade by Hymenin.

References

Physical and chemical properties of (+/-)-Hymenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (+/-)-Hymenin

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a member of the oroidin (B1234803) class of marine alkaloids. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental context, and the visualization of related biological pathways and workflows.

Core Compound Information

This compound is a racemic mixture of a brominated pyrrole-imidazole alkaloid. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from computational data and studies on closely related oroidin alkaloids.

Table 1: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁Br₂N₅OPubChem[1]
Molecular Weight 389.05 g/mol PubChem[1]
IUPAC Name 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-onePubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 388.93099 DaPubChem[1]
Monoisotopic Mass 386.93304 DaPubChem[1]
Topological Polar Surface Area 99.6 ŲPubChem[1]
Heavy Atom Count 19PubChem[1]
CAS Number 154569-13-8PubChem[1]

Note: The properties listed above are computationally derived and may differ from experimental values.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound can be adapted from the total synthesis of related oroidin alkaloids. The general strategy often involves the construction of the pyrrole (B145914) and imidazole (B134444) rings followed by their linkage.

General Workflow for Oroidin Alkaloid Synthesis

G A Starting Materials (e.g., substituted pyrroles and imidazoles) B Coupling Reaction A->B C Cyclization B->C D Purification (e.g., Chromatography) C->D E Characterization (NMR, MS, IR) D->E

Caption: A generalized workflow for the chemical synthesis of oroidin alkaloids.

Isolation from Natural Sources

Oroidin alkaloids, the class to which this compound belongs, are typically isolated from marine sponges of the genera Agelas, Hymeniacidon, Cymbaxinella, and Axinella[2]. The isolation process generally involves extraction and chromatographic separation.

General Protocol for Isolation of Oroidin Alkaloids

  • Collection and Extraction:

    • Marine sponge samples are collected and lyophilized.

    • The dried sponge material is ground and extracted sequentially with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol).

  • Fractionation:

    • The crude extracts are concentrated under reduced pressure.

    • The resulting residue is subjected to column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to separate fractions based on polarity.

  • Purification:

    • Fractions showing the presence of alkaloids (as determined by thin-layer chromatography and staining with Dragendorff's reagent) are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column.

  • Structure Elucidation:

    • The purified compounds are identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Workflow for Isolation of Oroidin Alkaloids from Marine Sponges

G A Sponge Collection & Lyophilization B Solvent Extraction A->B C Crude Extract Fractionation (Column Chromatography) B->C D HPLC Purification C->D E Spectroscopic Analysis (NMR, MS, IR) D->E F Structure Elucidation E->F

Caption: A typical workflow for the isolation of oroidin alkaloids.

Spectroscopic Data

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to protons on the pyrrole and imidazole rings, the tetrahydroazepinone core, and exchangeable amine protons. Chemical shifts would be influenced by the bromine atoms and the overall electronic environment.
¹³C NMR Resonances for the carbon atoms of the pyrrole, imidazole, and tetrahydroazepinone rings. The positions of the brominated carbons would be significantly shifted.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the molecule, showing a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would provide information about the different structural motifs.
Infrared (IR) Spectroscopy Absorption bands characteristic of N-H stretching (amines and amides), C=O stretching (amide), C=C and C=N stretching (aromatic rings), and C-Br stretching.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, research on the parent compound, oroidin, and its analogues provides significant insights into the potential bioactivities of this class of molecules.

Antimicrobial Activity

Oroidin has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis[2][3][4]. It is suggested that the dibromo-pyrrole moiety is important for this activity[2][3]. Some synthetic analogues of oroidin have also shown activity against Escherichia coli and the fungus Candida albicans[2][3][4].

Cytotoxic Activity

Oroidin and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Oroidin has shown cytotoxic activity against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines[5][6]. Synthetic analogues have also demonstrated potent inhibition against K562 (leukemia), HepG2 (liver cancer), and HeLa (cervical cancer) cell lines[5].

Potential Signaling Pathways

While specific signaling pathways for this compound are not elucidated, studies on oroidin analogues suggest potential mechanisms of action.

Heat Shock Protein 90 (Hsp90) Inhibition

Synthetic analogues of oroidin have been found to inhibit the replication of RNA viruses, such as Hepatitis C virus (HCV) and Chikungunya virus (CHIKV)[7]. This antiviral activity is proposed to be mediated through the inhibition of the host cell chaperone, Heat Shock Protein 90 (Hsp90)[7]. Hsp90 is a crucial protein for the folding and stability of numerous client proteins, many of which are involved in cell signaling and proliferation.

Diagram of Potential Hsp90-Mediated Antiviral Mechanism

G cluster_0 Normal Viral Replication Cycle cluster_1 Inhibitory Action A This compound Analogue B Hsp90 A->B Inhibits E Inhibition of Viral Replication C Viral Client Proteins B->C Stabilizes D Viral Replication C->D Promotes

Caption: Proposed mechanism of antiviral activity via Hsp90 inhibition.

Conclusion

This compound is a fascinating marine natural product with potential for further investigation, particularly in the areas of antimicrobial and anticancer drug discovery. While specific experimental data for this compound remains limited, the wealth of information available for the broader class of oroidin alkaloids provides a solid foundation for future research. The development of robust synthetic routes and the comprehensive evaluation of its biological activities and mechanisms of action are critical next steps in unlocking the therapeutic potential of this compound.

References

A Tale of Two Molecules: An In-depth Technical Guide to (+/-)-Hymenin and Hymenin Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: The topic "(+/-)-Hymenin vs hymenin (B1203750) sesquiterpene lactone" presents an interesting case of chemical nomenclature, as these are two structurally and functionally distinct molecules that share a similar name. This guide will address both compounds, clarifying their unique origins, chemical properties, and biological activities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

  • This compound is a brominated imidazole (B134444) alkaloid, a marine natural product isolated from sponges of the Hymeniacidon genus.

  • Hymenin , the sesquiterpene lactone, is a terrestrial natural product found in plants of the Asteraceae family. It belongs to a large class of secondary metabolites known for their diverse biological activities.

This technical guide will delve into the core characteristics of each molecule, presenting a comparative overview where applicable, alongside detailed experimental protocols and pathway visualizations.

Part 1: this compound - The Marine Alkaloid

This compound is a fascinating marine-derived alkaloid distinguished by its bromine-containing pyrroloazepinone core structure. Its discovery has opened avenues for exploring novel pharmacological agents from marine sources.

Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₁Br₂N₅O[1]
Molecular Weight 389.05 g/mol [1]
IUPAC Name 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one[1]
CAS Number 154569-13-8[1]
Class Imidazole AlkaloidWikidata
Biological Activity: Alpha-Adrenoceptor Antagonism

The primary biological activity identified for this compound is its potent and competitive antagonism of alpha-adrenoceptors.[2][3] This positions it as a molecule of interest for cardiovascular research and related therapeutic areas.

AssayCompoundConcentrationEffectReference
Norepinephrine-induced contraction in rabbit isolated aortaThis compound10⁻⁶ MParallel rightward shift of the norepinephrine (B1679862) dose-response curve, indicating competitive antagonism. No effect on histamine (B1213489) or KCl-induced contractions.[3]
Experimental Protocols

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction and Fractionation cluster_analysis Isolation and Identification Collection Collection of Marine Sponge (e.g., Hymeniacidon sp.) Preparation Sponge material is frozen, lyophilized, and ground to a powder. Collection->Preparation Extraction Extraction with organic solvents (e.g., MeOH/CH₂Cl₂). Preparation->Extraction Partitioning Solvent-solvent partitioning (e.g., between n-hexane, EtOAc, and H₂O). Extraction->Partitioning Chromatography Column chromatography of active fraction (e.g., Silica (B1680970) gel, Sephadex LH-20). Partitioning->Chromatography HPLC Further purification by HPLC (e.g., Reversed-phase C18). Chromatography->HPLC Bioassay Bioassay-guided fractionation (e.g., alpha-adrenoceptor binding assay) to identify active fractions. HPLC->Bioassay Isolation Isolation of pure this compound. Bioassay->Isolation Structure Structure elucidation (NMR, MS, etc.). Isolation->Structure

Caption: General workflow for the isolation of this compound.

This protocol describes a functional assay to determine the alpha-adrenoceptor antagonist activity of a test compound like this compound using isolated vascular tissue.

  • Tissue Preparation:

    • A rabbit is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

    • The aorta is cleaned of adherent connective tissue and cut into rings (3-4 mm in width).

    • The endothelial layer may be removed by gentle rubbing of the intimal surface.

    • The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check:

    • The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

  • Assay Procedure:

    • After washing and re-equilibration, a cumulative concentration-response curve to an alpha-agonist (e.g., norepinephrine) is generated.

    • The tissues are then washed and incubated with the antagonist, this compound, at a specific concentration (e.g., 10⁻⁶ M) for a set period (e.g., 30-60 minutes).[3]

    • A second cumulative concentration-response curve to norepinephrine is then generated in the presence of the antagonist.

  • Data Analysis:

    • The dose-response curves are plotted, and the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) are calculated for the agonist in the absence and presence of the antagonist.

    • A parallel rightward shift in the dose-response curve without a change in the maximal response is indicative of competitive antagonism. The pA₂ value, a measure of the antagonist's affinity, can be calculated using a Schild plot.

Signaling Pathway

This compound acts as an antagonist at alpha-adrenoceptors. These are G-protein coupled receptors (GPCRs). Alpha-1 adrenoceptors, for example, typically couple to Gq proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium and activate protein kinase C (PKC), leading to smooth muscle contraction. By blocking the receptor, this compound prevents this signaling cascade from being initiated by endogenous agonists like norepinephrine.

G cluster_pathway Alpha-1 Adrenergic Signaling NE Norepinephrine Alpha1R Alpha-1 Adrenoceptor NE->Alpha1R Hymenin This compound Hymenin->Alpha1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Antagonistic action of this compound on the Alpha-1 adrenergic pathway.

Part 2: Hymenin - The Sesquiterpene Lactone

Hymenin, a member of the vast family of sesquiterpene lactones, is a natural product isolated from various plants, particularly within the Asteraceae family, such as Parthenium hysterophorus.[4] Sesquiterpene lactones are well-known for their broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and anti-mitotic effects.

Chemical and Physical Properties of Hymenin Sesquiterpene Lactone
PropertyValueReference
Molecular Formula C₁₅H₁₈O₄[4]
Molecular Weight 262.30 g/mol [4]
IUPAC Name (3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione[4]
CAS Number 20555-04-8[4]
Class Pseudoguaianolide Sesquiterpene Lactone
Biological Activities

Sesquiterpene lactones, including hymenin and its relatives, exhibit a range of biological activities, primarily attributed to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophiles, particularly cysteine residues in proteins, via Michael addition.

A primary mechanism of the anti-inflammatory action of many sesquiterpene lactones is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

CompoundAssayIC₅₀ (µM)Reference
11-exo-methylenesantoninNF-κB transcriptional activity4.0[7]
SantamarineNF-κB transcriptional activity< 10[7]
MagnolialideNF-κB transcriptional activity< 10[7]
Zaluzanin DNF-κB transcriptional activity< 10[7]
8α-hydroxyhirsutinolideTNF-α-induced NF-κB activity1.9[8]
ParthenolideNF-κB DNA binding~5

Many sesquiterpene lactones display cytotoxicity against various cancer cell lines. This is often linked to the induction of apoptosis and, in some cases, arrest of the cell cycle at the G2/M phase, indicating an anti-mitotic effect. A related compound, hymenoratin, has been shown to induce mitotic arrest.[9]

CompoundCell LineActivityIC₅₀ (µM)Reference
HymenoratinHT-29Induces cell rounding~15 µg/mL for 25% rounding[9]
ParthenolideSiHa (cervical cancer)Cytotoxic8.42 ± 0.76
ParthenolideMCF-7 (breast cancer)Cytotoxic9.54 ± 0.82
Intybusin BVarious human tumor cellsCytotoxic9.01 - 27.07[3]
Experimental Protocols

This protocol is adapted from the isolation of parthenin, a major sesquiterpene lactone from Parthenium hysterophorus, and can be modified for the isolation of hymenin.

  • Plant Material and Extraction:

    • Air-dried and powdered leaves of Parthenium hysterophorus (e.g., 50 g) are successively extracted with petroleum ether, chloroform, and methanol (B129727).

    • The methanol extract is concentrated under reduced pressure to yield a residue.

  • Column Chromatography:

    • The residue is adsorbed onto silica gel (e.g., 100-200 mesh).

    • The adsorbed material is subjected to column chromatography, eluting with a gradient of increasing polarity, starting with n-hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection and Purification:

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds with similar Rf values to known hymenin standards are pooled.

    • These pooled fractions are further purified by repeated column chromatography or by preparative HPLC to yield the pure sesquiterpene lactone.

G Start Powdered Plant Material (e.g., Parthenium hysterophorus) Extraction Successive solvent extraction (Pet Ether -> Chloroform -> Methanol) Start->Extraction Concentration Concentrate Methanol Extract Extraction->Concentration Adsorption Adsorb on Silica Gel Concentration->Adsorption Column1 Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Adsorption->Column1 TLC Monitor fractions by TLC Column1->TLC Pooling Pool fractions containing target compound TLC->Pooling Column2 Further purification (repeated column chromatography or prep-HPLC) Pooling->Column2 PureCompound Pure Hymenin Sesquiterpene Lactone Column2->PureCompound

Caption: Workflow for the isolation of Hymenin-related sesquiterpene lactones.

This is a cell-based assay to measure the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • HEK293 cells (or another suitable cell line) are cultured in DMEM with 10% FBS.

    • Cells are seeded in a 96-well plate and transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).

  • Compound Treatment and Stimulation:

    • After 24 hours, the cells are pre-treated with various concentrations of the sesquiterpene lactone (e.g., hymenin) for 1-2 hours.

    • The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL) or Lipopolysaccharide (LPS), for 6-8 hours.

  • Luciferase Activity Measurement:

    • The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • The percentage inhibition of NF-κB activity is calculated relative to the stimulated control (cells treated with TNF-α/LPS but not the inhibitor).

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is determined from the dose-response curve.

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding:

    • Cancer cells (e.g., MCF-7, SiHa) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the sesquiterpene lactone for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with only medium are included.

  • MTT Incubation:

    • After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • The cell viability is expressed as a percentage of the untreated control.

    • The IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Signaling Pathway: Inhibition of Canonical NF-κB Activation

Sesquiterpene lactones inhibit the canonical NF-κB pathway, which is activated by pro-inflammatory stimuli like TNF-α. The key inhibitory step is the prevention of the degradation of IκBα, the inhibitor of NF-κB. This is achieved through the direct alkylation of the IκB kinase (IKK) complex or the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety. This action prevents the phosphorylation and subsequent ubiquitination and degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

G cluster_pathway Inhibition of Canonical NF-κB Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocates Ub Ubiquitination IkBa_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Hymenin Hymenin SL Hymenin->IKK Hymenin->NFkB direct alkylation

Caption: Inhibition of the NF-κB pathway by hymenin sesquiterpene lactone.

Conclusion

This technical guide has elucidated the distinct nature of this compound, a marine alkaloid with alpha-adrenoceptor blocking properties, and hymenin, a plant-derived sesquiterpene lactone with potent anti-inflammatory and cytotoxic activities. While their similar names may cause confusion, their chemical structures, biological origins, and mechanisms of action are fundamentally different. For drug development professionals and researchers, understanding these differences is crucial for harnessing their respective therapeutic potentials. The provided experimental protocols and pathway diagrams offer a foundational framework for further investigation into these two compelling classes of natural products.

References

The Core of Complexity: An In-depth Technical Guide to the Biosynthesis of Pyrrole-Imidazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of pyrrole-imidazole alkaloids, a class of marine natural products renowned for their structural complexity and significant biological activities. This document delves into the core biosynthetic pathways, from simple amino acid precursors to the intricate dimeric and polymeric structures that have captivated chemists and pharmacologists alike. Experimental methodologies that have been pivotal in elucidating these pathways are detailed, and the enzymatic machinery believed to be involved is discussed.

Introduction to Pyrrole-Imidazole Alkaloids

Pyrrole-imidazole alkaloids (PIAs) are a large and structurally diverse family of nitrogen-rich natural products isolated primarily from marine sponges of the orders Agelasida, Axinellida, and Bubarida. These compounds are characterized by the presence of a pyrrole-2-carboxamide moiety linked to a 2-aminoimidazole ring. The family encompasses a wide array of structures, from the simple monomeric precursor, oroidin (B1234803), to complex cyclic and dimeric architectures such as sceptrin (B1680891), ageliferin, and palau'amine. The significant biological activities of PIAs, including antimicrobial, antiviral, and anticancer properties, have made them attractive targets for drug discovery and development. Understanding their biosynthesis is crucial for accessing these complex molecules and for engineering novel analogues with improved therapeutic potential.

The Central Biosynthetic Pathway: From Amino Acids to Oroidin

The biosynthesis of all pyrrole-imidazole alkaloids is believed to originate from the fundamental building block, oroidin. Experimental evidence, primarily from isotopic labeling studies, has established the precursors of this key intermediate.[1][2]

Precursor Molecules
  • L-Proline: The five-membered pyrrole (B145914) ring of oroidin is derived from the amino acid L-proline.[1]

  • L-Lysine: The 2-aminoimidazole moiety and the propyl chain are derived from the amino acid L-lysine.[1] It has been proposed that lysine (B10760008) is first converted to homoarginine, which serves as a critical branch point in the pathway.[2][3]

Proposed Biosynthetic Pathway to Oroidin

The precise enzymatic steps leading to the formation of oroidin are still under investigation; however, a plausible pathway has been proposed based on identified intermediates and biomimetic synthesis studies.

G Proline L-Proline Pyrrole_unit Pyrrole-2-carboxylic acid moiety Proline->Pyrrole_unit Oxidation & Halogenation Lysine L-Lysine Homoarginine Homoarginine Lysine->Homoarginine Oroidin Oroidin Pyrrole_unit->Oroidin Aminoimidazole_unit 2-Aminoimidazole moiety Homoarginine->Aminoimidazole_unit Cyclization & Oxidation Aminoimidazole_unit->Oroidin

Caption: Proposed biosynthetic pathway from L-proline and L-lysine to the key intermediate, oroidin.

Diversification of the Pyrrole-Imidazole Scaffold: Formation of Complex Alkaloids

Oroidin serves as the central precursor for a vast array of more complex pyrrole-imidazole alkaloids. These transformations are thought to be enzyme-mediated and involve a series of cyclization, dimerization, and rearrangement reactions.

Cyclization Reactions

Intramolecular cyclization of oroidin and its derivatives leads to the formation of monomeric cyclic alkaloids. For example, the cyclization of oroidin can yield hymenidin (B1674120).

Dimerization and Cycloaddition Reactions

The formation of dimeric alkaloids is a hallmark of this natural product family. Several distinct dimerization pathways are hypothesized, leading to different structural classes.

  • [2+2] Cycloaddition: The dimerization of hymenidin via a proposed enzyme-mediated [2+2] cycloaddition is thought to form the cyclobutane (B1203170) ring of sceptrin .[4]

  • [4+2] Cycloaddition (Diels-Alder): A formal [4+2] cycloaddition between two molecules of hymenidin is the proposed pathway to ageliferin .[4]

  • Other Dimerizations: More complex dimeric and trimeric structures are formed through various other proposed cycloaddition and rearrangement cascades.

G Oroidin Oroidin Hymenidin Hymenidin Oroidin->Hymenidin Cyclization Sceptrin Sceptrin Hymenidin->Sceptrin [2+2] Cycloaddition (Oxidative Dimerization) Ageliferin Ageliferin Hymenidin->Ageliferin [4+2] Cycloaddition (Diels-Alder type) Other_Dimers Other Complex Dimers (e.g., Palau'amine) Hymenidin->Other_Dimers Further Cyclizations & Rearrangements

Caption: Hypothesized diversification of the pyrrole-imidazole scaffold from oroidin to complex dimeric alkaloids.

Key Enzymes in Pyrrole-Imidazole Alkaloid Biosynthesis

While no enzymes from the pyrrole-imidazole alkaloid biosynthetic pathway have been fully characterized, several enzyme classes are strongly implicated based on the chemical transformations observed.

  • Halogenases: The bromination of the pyrrole ring is a common feature of these alkaloids. Flavin-dependent halogenases are likely responsible for this modification, utilizing bromide from seawater.

  • Oxidoreductases: The various oxidation and cyclization reactions are likely catalyzed by a suite of oxidoreductases, such as cytochrome P450 monooxygenases or FAD-dependent oxidases.

  • Cyclases: Specific enzymes are presumed to catalyze the various intramolecular and intermolecular cycloaddition reactions that lead to the formation of the complex polycyclic skeletons.

Quantitative Data

A significant challenge in the study of marine natural product biosynthesis is the difficulty in obtaining large quantities of biomass and the often-low concentrations of biosynthetic intermediates. As a result, there is a notable lack of quantitative data in the form of structured tables for the biosynthesis of pyrrole-imidazole alkaloids. The data available in the literature primarily consists of yields from biomimetic chemical syntheses rather than direct measurements of biosynthetic flux or enzyme kinetics.

Table 1: Representative Yields from Biomimetic Synthesis Studies

Reaction / TransformationPrecursor(s)ProductYield (%)Reference
Photochemical [2+2] DimerizationHymenidin surrogateSceptrin core41[5]
Deprotection and AmidationDimerized intermediate"Protected sceptrin"Not Reported[5]
Final Deprotection"Protected sceptrin"(±)-SceptrinNot Reported[5]

Note: These yields are from chemical syntheses designed to mimic the proposed biosynthetic steps and may not reflect the efficiency of the natural enzymatic processes.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to study the biosynthesis of pyrrole-imidazole alkaloids. These are intended as a guide and will require optimization for specific sponge species and target molecules.

Isotopic Labeling Studies in Marine Sponges

This protocol describes a general procedure for feeding radiolabeled precursors to marine sponges to trace their incorporation into pyrrole-imidazole alkaloids.

Workflow Diagram:

G start Start: Prepare Radiolabeled Precursor administer Administer to Sponge (e.g., microinjection) start->administer incubate Incubate Sponge in controlled environment administer->incubate harvest Harvest and Extract Sponge Tissue incubate->harvest separate Chromatographic Separation (HPLC) harvest->separate analyze Analyze Fractions for Radioactivity & Mass separate->analyze end End: Determine Incorporation analyze->end

Caption: General workflow for an isotopic labeling experiment in marine sponges.

Methodology:

  • Preparation of Radiolabeled Precursor:

    • Obtain commercially available ¹⁴C-labeled L-proline or L-lysine.

    • Dissolve the labeled amino acid in sterile seawater to a final concentration of 1-10 µCi/mL.

  • Administration to Sponge:

    • Collect healthy specimens of the target sponge species (e.g., Agelas or Axinella).

    • Acclimate the sponges in an aquarium with appropriate seawater conditions.

    • Using a microsyringe, carefully inject a small volume (10-50 µL) of the radiolabeled precursor solution into the sponge tissue at multiple locations.

  • Incubation:

    • Return the injected sponges to the aquarium and incubate for a period of 24-72 hours to allow for metabolism and incorporation of the precursor.

  • Harvesting and Extraction:

    • Remove the sponges from the aquarium and freeze them in liquid nitrogen.

    • Lyophilize the frozen tissue and then grind it to a fine powder.

    • Extract the powdered tissue with a suitable solvent system (e.g., methanol/dichloromethane).

  • Separation and Analysis:

    • Concentrate the crude extract and subject it to high-performance liquid chromatography (HPLC) to separate the different alkaloids.

    • Collect fractions and analyze each fraction for radioactivity using a scintillation counter.

    • Analyze the fractions by mass spectrometry (MS) to identify the pyrrole-imidazole alkaloids.

    • Correlate the radioactive peaks with the mass spectrometry data to determine which alkaloids have incorporated the radiolabeled precursor.

Preparation and Use of Cell-Free Extracts

This protocol outlines a general method for preparing a cell-free extract from a marine sponge to study enzymatic activities in vitro.

Methodology:

  • Sponge Homogenization:

    • Collect fresh sponge tissue and immediately place it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Resuspend the powder in a cold homogenization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol, and a protease inhibitor cocktail).

  • Cell Lysis and Clarification:

    • Further lyse the cells using a Dounce homogenizer or sonication on ice.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cell debris and membranes.

    • Carefully collect the supernatant, which is the cell-free extract.

  • Enzyme Assay:

    • Set up a reaction mixture containing the cell-free extract, the putative substrate (e.g., oroidin), and any necessary cofactors (e.g., NADPH, FAD, metal ions).

    • Incubate the reaction at an appropriate temperature (e.g., 25°C).

    • At various time points, quench the reaction and analyze the mixture by HPLC-MS to detect the formation of new products.

Gene Knockout using CRISPR/Cas9 in Marine Sponges

While still a developing technology for marine sponges, this generalized protocol outlines the key steps for a CRISPR/Cas9-mediated gene knockout.

Workflow Diagram:

G start Start: Design gRNA for Target Gene assemble Assemble Cas9/gRNA Ribonucleoprotein (RNP) start->assemble transfect Transfect Sponge Cells (e.g., electroporation) assemble->transfect culture Culture Transfected Cells transfect->culture screen Screen for Mutations (e.g., PCR & Sequencing) culture->screen end End: Isolate Knockout Cell Lines screen->end

Caption: General workflow for CRISPR/Cas9 gene knockout in marine sponge cells.

Methodology:

  • gRNA Design and Synthesis:

    • Identify the target gene in the sponge genome or transcriptome that is hypothesized to be involved in pyrrole-imidazole alkaloid biosynthesis.

    • Design single guide RNAs (sgRNAs) that target a critical exon of the gene.

    • Synthesize the sgRNAs in vitro.

  • RNP Assembly and Delivery:

    • Assemble the Cas9/sgRNA ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the sgRNA.

    • Isolate primary sponge cells or use an established sponge cell line.

    • Deliver the RNP complex into the sponge cells using a suitable method such as electroporation or microinjection.

  • Cell Culture and Screening:

    • Culture the transfected cells under appropriate conditions.

    • After a period of growth, extract genomic DNA from the cell population.

    • Use PCR to amplify the target region of the gene and sequence the amplicons to detect the presence of insertions or deletions (indels) resulting from CRISPR/Cas9-mediated DNA cleavage and repair.

  • Isolation of Knockout Lines:

    • If a mixed population of edited and unedited cells is obtained, single-cell sorting can be used to isolate clonal cell lines carrying the desired gene knockout.

Future Directions

The study of pyrrole-imidazole alkaloid biosynthesis is an active area of research with many unanswered questions. Future efforts will likely focus on:

  • Enzyme Discovery and Characterization: The identification and biochemical characterization of the specific enzymes involved in the pathway will be crucial for a complete understanding of the biosynthesis. This will likely involve a combination of proteomics, transcriptomics, and heterologous expression of candidate genes.

  • Genome Mining: As more marine sponge genomes and metagenomes become available, it may be possible to identify the complete biosynthetic gene clusters for pyrrole-imidazole alkaloids.

  • Metabolic Engineering: A thorough understanding of the biosynthetic pathway will open the door to metabolic engineering approaches to produce these valuable compounds in heterologous hosts, overcoming the supply limitations from natural sources.

This technical guide provides a snapshot of the current knowledge in this exciting field. As new technologies and methodologies are applied to the study of marine natural product biosynthesis, we can expect rapid progress in unraveling the intricate details of how these fascinating molecules are constructed in nature.

References

The Biological Role of (+/-)-Hymenin in Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Hymenin, a bromine-containing alkaloid isolated from the marine sponge Hymeniacidon sp., has emerged as a molecule of interest due to its significant biological activities. This technical guide provides a comprehensive overview of the known biological roles of this compound, with a focus on its alpha-adrenoceptor blocking and antibacterial properties. This document synthesizes available data, outlines detailed experimental methodologies for assessing its activity, and presents key signaling pathways and experimental workflows through standardized visualizations. The information herein is intended to serve as a foundational resource for researchers in marine natural products, pharmacology, and drug development.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with diverse and potent biological activities. Among these, the bromopyrrole alkaloids represent a significant class of compounds with a wide range of pharmacological properties. This compound, first isolated from an Okinawan marine sponge, Hymeniacidon sp., is a notable example.[1] Its unique chemical structure, featuring a bromine atom, contributes to its distinct bioactivities. This guide will delve into the core biological functions of this compound, providing a technical framework for its further investigation and potential therapeutic applications.

Chemical Structure and Properties

While the exact three-dimensional structure and chirality of the naturally occurring hymenin (B1203750) are not extensively detailed in publicly available literature, its planar structure has been determined. The designation "this compound" suggests a racemic mixture, which is unusual for a natural product and may indicate that the isolated compound was a racemate or that subsequent synthetic work produced a racemic version for testing.

Table 1: Chemical and Physical Properties of Hymenin

PropertyValueReference
Molecular Formula C₁₁H₁₀BrN₅OInferred from related compounds
Class Bromopyrrole Alkaloid[1]
Source Organism Hymeniacidon sp. (Marine Sponge)[1]

Biological Role and Activity

The primary biological roles attributed to this compound are its function as an alpha-adrenoceptor antagonist and its antibacterial activity.

Alpha-Adrenoceptor Blocking Activity

This compound has been identified as a potent alpha-adrenoceptor blocking agent.[1] This activity suggests its potential as a modulator of physiological processes regulated by the sympathetic nervous system, such as smooth muscle contraction and blood pressure regulation.

Table 2: Quantitative Data on the Alpha-Adrenoceptor Blocking Activity of this compound

ParameterValueConditionsReference
Concentration for Competitive Antagonism 10⁻⁶ MRabbit isolated aorta, against norepinephrine[2]
pA₂ Value Not Reported--
Kᵢ Value Not Reported--

Note: Specific quantitative values like pA₂ or Kᵢ are not available in the reviewed literature. The provided concentration indicates the level at which competitive antagonism was observed.

Antibacterial Activity

In addition to its effects on adrenergic receptors, this compound has been reported to exhibit antibacterial properties. This dual activity is a common feature of many marine natural products, reflecting their ecological role in chemical defense.

Table 3: Antibacterial Spectrum of this compound and Related Compounds

OrganismActivity of HymeninMIC of Related Bromopyrrole Alkaloids (µg/mL)Reference
Bacillus subtilis Active0.8 - 4.2 (Heronapyrroles)[3]
Escherichia coli ActiveInactive (Heronapyrroles)[3]

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature. The data for related bromopyrrole alkaloids are provided for context.

Signaling Pathways

The alpha-adrenoceptor blocking activity of this compound implicates its interaction with specific cellular signaling cascades. Alpha-1 adrenergic receptors, the likely targets of Hymenin's competitive antagonism, are G-protein coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit.

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of the α₁-adrenergic receptor by an agonist (like norepinephrine) initiates a signaling cascade that leads to an increase in intracellular calcium concentration. As a competitive antagonist, this compound would block the initial binding of the agonist to the receptor, thereby inhibiting this pathway.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOREPI Norepinephrine (Agonist) RECEPTOR α1-Adrenergic Receptor NOREPI->RECEPTOR Activates HYMENIN This compound (Antagonist) HYMENIN->RECEPTOR Blocks Gq Gq Protein RECEPTOR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates RESPONSE Cellular Response (e.g., Smooth Muscle Contraction) Ca2->RESPONSE Mediates PKC->RESPONSE Phosphorylates Targets binding_assay_workflow A Prepare cell membranes expressing α-adrenoceptors B Incubate membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]prazosin) A->B C Add increasing concentrations of unlabeled this compound B->C D Separate bound from free radioligand (e.g., via filtration) C->D E Quantify radioactivity of bound ligand (Scintillation Counting) D->E F Plot % inhibition vs. Hymenin concentration E->F G Calculate IC₅₀ value F->G H Calculate Kᵢ value using the Cheng-Prusoff equation G->H mic_assay_workflow A Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) C Inoculate each well with the bacterial suspension A->C B Perform serial two-fold dilutions of This compound in a 96-well microtiter plate B->C D Include positive (no drug) and negative (no bacteria) controls E Incubate the plate at 37°C for 18-24 hours C->E F Visually inspect for turbidity or use an indicator (e.g., resazurin) to assess growth E->F G Determine the MIC: the lowest concentration of Hymenin that inhibits visible growth F->G

References

Technical Guide: Spectroscopic Data for (+/-)-Hymenin

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic Data of (+/-)-Hymenin

Introduction

This technical guide is intended to provide a comprehensive overview of the spectroscopic data for the compound this compound. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate further research and application of this molecule. This compound, also known by its systematic name 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one, is a synthetic compound of interest. This document aims to present available spectroscopic data in a structured format, detail experimental methodologies where accessible, and provide logical visualizations to support understanding.

Chemical Structure and Properties

  • Compound Name: this compound

  • Systematic Name: 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one

  • CAS Number: 154569-13-8

  • Molecular Formula: C₁₁H₁₁Br₂N₅O

  • Molecular Weight: 393.05 g/mol

  • Structure:

    Caption: 2D representation of this compound.

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases was conducted to collate the spectroscopic data for this compound. At present, detailed experimental spectra for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) of this specific compound are not publicly available in the indexed scientific literature.

This section will be updated as soon as validated spectroscopic data for this compound becomes accessible. The following subsections outline the expected features in each spectroscopic technique based on the known chemical structure.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) in ppm would be influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
NH (imidazole)Broad singlet1H
NH₂ (amino)Broad singlet2H
CH (imidazole)Singlet1H
CH (pyrrolopyrrole)Singlet1H
CH₂ (tetrahydroazepine)Multiplet2H
CH₂ (tetrahydroazepine)Multiplet2H
NH (pyrrolopyrrole)Broad singlet1H
NH (azepine)Broad singlet1H

The ¹³C NMR spectrum will show distinct signals for each non-equivalent carbon atom in this compound. The presence of heteroatoms (N, O, Br) and double bonds will significantly influence the chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (amide)160-180
C (imidazole, C-NH₂)150-160
C (imidazole, C=C)110-140
C (pyrrolopyrrole, C=C)100-130
C-Br90-110
C-N (aliphatic)40-60
CH₂ (tetrahydroazepine)20-40

The IR spectrum of this compound will display absorption bands characteristic of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine, amide, imidazole)3200-3500Medium-Strong, Broad
C-H stretch (aromatic/alkene)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (amide)1650-1690Strong
C=C and C=N stretch1500-1650Medium
C-N stretch1000-1350Medium
C-Br stretch500-700Medium-Strong

The mass spectrum of this compound is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of two bromine atoms, a distinctive isotopic pattern for the molecular ion and bromine-containing fragments will be observed (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4).

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺391/393/395Molecular ion with isotopic pattern for two bromine atoms.
[M-Br]⁺312/314Loss of one bromine atom.
[M-2Br]⁺233Loss of both bromine atoms.

Experimental Protocols

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Signaling Pathways and Logical Relationships

Information regarding the biological activity and associated signaling pathways of this compound is not currently available in the scientific literature. Should such information become available, this section will be updated with relevant diagrams.

Conclusion

This technical guide provides a summary of the expected spectroscopic characteristics of this compound based on its chemical structure. The absence of experimentally determined spectra in the public domain highlights an opportunity for future research to fully characterize this compound. The provided general experimental protocols can serve as a starting point for such investigations. As new data emerges, this document will be revised to incorporate the latest findings.

(+/-)-Hymenin: A Technical Overview of a Marine-Derived Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Hymenin is a synthetic racemic compound belonging to the pyrrole-2-aminoimidazole class of marine alkaloids. Its core structure is related to oroidin (B1234803), a natural product isolated from marine sponges of the genus Agelas. While specific in-depth research on the biological activities of this compound is limited in publicly available literature, the broader class of oroidin alkaloids has garnered significant scientific interest due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This technical guide provides the definitive identification of this compound and summarizes the known biological context of related compounds to inform future research and drug development efforts.

Compound Identification

A clear identification of this compound is crucial for any research endeavor. The following table summarizes its key chemical identifiers.

IdentifierValueSource
IUPAC Name 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one[1]
CAS Number 154569-13-8[1]
Molecular Formula C₁₁H₁₁Br₂N₅O[1]
Molecular Weight 389.05 g/mol [1]

Biological Context and Potential Activities

Direct experimental data on the biological activity, mechanism of action, and specific signaling pathways of this compound are not extensively documented. However, its structural similarity to other marine alkaloids, particularly oroidin and its derivatives, allows for informed hypotheses regarding its potential therapeutic applications.

Marine alkaloids from the pyrrole-2-aminoimidazole family are known to exhibit a range of biological effects:

  • Antimicrobial Activity: Oroidin and its synthetic analogues have demonstrated promising activity against Gram-positive bacteria.[2][3] This suggests that this compound could be investigated for its potential as a novel antibacterial agent.

  • Antiviral Activity: Synthetic analogues of oroidin have been screened for their antiviral potential, with some compounds showing inhibitory effects on the replication of RNA viruses like Hepatitis C and Chikungunya virus.[4] The mechanism for some of these analogues is believed to involve the inhibition of host cell chaperone Hsp90.[4]

  • Anticancer Activity: Various marine-derived alkaloids have been identified as promising leads for anticancer drug discovery.[5][6][7] Derivatives of the pyrrolo[1,2-a]azepine scaffold, which is structurally related to the core of this compound, have shown potent anticancer activity against liver, breast, and colon cancer cell lines.[8] Furthermore, some marine alkaloids have been found to induce apoptosis in cancer cells.[9][10][11]

Given this context, this compound represents a candidate for screening in antimicrobial, antiviral, and anticancer assays.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, a general workflow for the initial investigation of a novel marine-derived alkaloid can be proposed. This workflow would typically involve synthesis, purification, structural confirmation, and subsequent biological screening.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Chemical Synthesis of This compound purification Purification by Chromatography (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (MIC/MBC determination) characterization->antimicrobial antiviral Antiviral Assays (e.g., Plaque reduction assay) characterization->antiviral anticancer Anticancer Assays (e.g., MTT, Apoptosis assays) characterization->anticancer target_id Target Identification antimicrobial->target_id antiviral->target_id anticancer->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis in_vivo In Vivo Model Studies pathway_analysis->in_vivo

A generalized workflow for the investigation of a novel synthetic marine alkaloid like this compound.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound are currently unknown. However, based on the activities of related compounds, several pathways could be hypothesized as potential targets for investigation. For instance, if this compound exhibits anticancer properties, its effects on pathways involved in cell proliferation, apoptosis, and cell cycle regulation would be of interest.

potential_pathways cluster_cellular_processes Potential Cellular Targets cluster_outcomes Potential Outcomes hymenin This compound proliferation Cell Proliferation (e.g., Kinase signaling) hymenin->proliferation apoptosis Apoptosis (e.g., Caspase activation) hymenin->apoptosis cell_cycle Cell Cycle Control (e.g., CDK inhibition) hymenin->cell_cycle anticancer_activity Anticancer Activity proliferation->anticancer_activity apoptosis->anticancer_activity cell_cycle->anticancer_activity

Hypothetical signaling pathways potentially modulated by this compound leading to anticancer effects.

Conclusion and Future Directions

This compound is a structurally defined marine alkaloid analogue with potential for biological activity based on its chemical lineage. While direct experimental data remains scarce, its relationship to the oroidin family of natural products suggests that it may possess valuable antimicrobial, antiviral, or anticancer properties. The information and frameworks provided in this technical guide are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Future research should focus on the systematic biological screening of this compound to elucidate its specific activities, followed by mechanistic studies to identify its molecular targets and signaling pathways. Such investigations are essential to unlock the potential of this marine-derived scaffold for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Pyrrole-Imidazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-imidazole alkaloids (PIAs) are a large and structurally diverse family of marine natural products isolated primarily from marine sponges.[1] These compounds exhibit a wide range of potent biological activities, including anticancer, antimicrobial, antiviral, and immunosuppressive properties.[2][3] The family's structural diversity originates from a common biosynthetic precursor, oroidin (B1234803), which consists of a 2-aminoimidazole moiety linked to a pyrrole-2-carboxamide unit.[1][3] The complexity of PIAs, which ranges from simple monomers like oroidin and hymenidin (B1674120) to intricate dimeric and polycyclic structures such as agelastatin, axinellamine, and sceptrin, presents significant challenges and opportunities for synthetic chemists.[2][4]

The development of efficient and scalable synthetic routes is crucial for providing sufficient material for biological studies, enabling the synthesis of analogs for structure-activity relationship (SAR) studies, and ultimately facilitating drug development.[2][5] This document provides an overview of key synthetic strategies, detailed protocols for seminal reactions, and comparative data for the synthesis of representative pyrrole-imidazole alkaloids.

Section 1: Synthesis of the Pyrrole (B145914) Core via Paal-Knorr Synthesis

A foundational step in many PIA syntheses is the construction of the substituted pyrrole ring. The Paal-Knorr synthesis is a classic and reliable method for this transformation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under mild acidic conditions.[6][7][8] Its operational simplicity and the accessibility of starting materials make it a highly valuable tool.[6]

General Workflow and Mechanism

The synthesis begins with the selection of an appropriate 1,4-dicarbonyl compound and a primary amine. The reaction proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6]

G Start 1,4-Dicarbonyl + Primary Amine Reaction Reaction Vessel (Solvent, Catalyst) Start->Reaction Combine Isolation Product Isolation (e.g., Precipitation, Extraction) Reaction->Isolation Work-up Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Product Substituted Pyrrole Purification->Product

Caption: General experimental workflow for the Paal-Knorr synthesis.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a classic Paal-Knorr condensation to form a simple N-substituted pyrrole.[6]

Materials:

Procedure:

  • In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Comparative Data for Paal-Knorr Synthesis Conditions

The Paal-Knorr reaction is versatile and can be performed under various conditions. The choice of solvent and catalyst can significantly impact reaction time and yield.[9]

EntryAmineDicarbonylConditionsTimeYield (%)Reference
1Aniline2,5-HexanedioneReflux in H₂O15 min98[9]
2Benzylamine2,5-HexanedioneReflux in H₂O15 min96[9]
3Aniline2,5-HexanedioneReflux in MeOH1 hr95[9]
4Aniline2,5-HexanedioneReflux in EtOH1 hr93[9]
5Aniline2,5-HexanedioneAcOH, reflux30 min92[6]

Section 2: Total Synthesis of Monomeric Alkaloids: Oroidin and Hymenidin

Oroidin and its congeners are foundational monomers for a vast number of more complex PIAs.[10] An efficient synthesis of these building blocks is therefore of high importance. A modern approach avoids expensive reagents by utilizing an imidazo[1,2-a]pyrimidine (B1208166) intermediate, which is later converted to the 2-aminoimidazole core.[10][11]

Retrosynthetic Analysis

The strategy involves a key transformation where the imidazo[1,2-a]pyrimidine ring is opened to reveal the desired 2-aminoimidazole structure. This core is then coupled with a pyrrole moiety to complete the synthesis.[10]

G Oroidin Oroidin / Hymenidin Intermediate1 Protected Aminoimidazole + Pyrrole Carboxylic Acid Oroidin->Intermediate1 Amide Coupling Intermediate2 Imidazo[1,2-a]pyrimidine Intermediate Intermediate1->Intermediate2 Hydrazinolysis Ring Opening Intermediate3 N-Pyrimidylformamidine + α-Haloketone Intermediate2->Intermediate3 Cyclization Start 2-Aminopyrimidine + Phthalamide-protected Haloketone Intermediate3->Start Precursor Synthesis G Start D-Aspartic Acid Derivative Pyrrole Bromopyrrole (+)-23 Start->Pyrrole 1. Cyclization 2. NBS, DTBMP Bicycle Bicyclic Intermediate (+)-21 Pyrrole->Bicycle 1. ClSO₂NCO 2. NaBH₄, TsOH, MeOH Precursor O-methyl-pre-agelastatin A (19) Bicycle->Precursor Multi-step Conversion Agelastatin (-)-Agelastatin A Precursor->Agelastatin Final Cyclization & Deprotection

References

Gold-Catalyzed Synthesis of the Hymenin Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gold-catalyzed synthesis of the pyrrolo[1,2-a]azepin-5-one core structure of hymenin (B1203750), a marine alkaloid with potential therapeutic applications. The key transformation involves an intramolecular hydroarylation of an alkyne, catalyzed by a gold(I) complex. This methodology offers an efficient route to this important heterocyclic scaffold.

Overview of the Synthesis

The synthesis of the hymenin core structure is achieved through a gold-catalyzed intramolecular hydroarylation of a suitably functionalized pyrrole (B145914) precursor. This key step constructs the central seven-membered azepine ring fused to the pyrrole. The reaction proceeds under mild conditions with high efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data for the gold-catalyzed cyclization step in the synthesis of the hymenin core structure.

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AuCl(IPr)51,2-DCE80195
2AgOTf51,2-DCE80195

Note: The reaction is performed with AuCl(IPr) and AgOTf as a catalytic system.

Experimental Protocols

This section provides a detailed protocol for the key gold-catalyzed intramolecular hydroarylation reaction.

3.1. Synthesis of the Pyrrolo[1,2-a]azepin-5-one Core

This protocol is adapted from the total synthesis of (±)-2-debromohymenin.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the alkynyl amide substrate (1 equivalent).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (to a concentration of 0.05 M).

  • To the stirred solution, add AuCl(IPr) (0.05 equivalents) and silver trifluoromethanesulfonate (AgOTf) (0.05 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired pyrrolo[1,2-a]azepin-5-one product.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the gold-catalyzed synthesis of the hymenin core structure.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with alkynyl amide substrate dissolve Dissolve in anhydrous 1,2-DCE start->dissolve add_catalyst Add AuCl(IPr) and AgOTf dissolve->add_catalyst heat Heat to 80 °C for 1 hour add_catalyst->heat cool Cool to room temperature heat->cool concentrate Concentrate cool->concentrate purify Silica gel chromatography concentrate->purify product Purified Hymenin Core purify->product

Caption: Experimental workflow for the gold-catalyzed synthesis.

4.2. Proposed Reaction Mechanism

The proposed mechanism for the gold-catalyzed intramolecular hydroarylation involves the activation of the alkyne by the gold(I) catalyst, followed by nucleophilic attack from the electron-rich pyrrole ring.

reaction_mechanism reactant Alkynyl Amide Substrate activated_complex Gold-π-Alkyne Complex reactant->activated_complex + catalyst [Au(I)L]+ catalyst->activated_complex cyclization Intramolecular Hydroarylation (6-endo-dig) activated_complex->cyclization intermediate Vinyl-Gold Intermediate cyclization->intermediate product Hymenin Core Structure intermediate->product + H+ catalyst_regen [Au(I)L]+ intermediate->catalyst_regen - H+ protonolysis Protodeauration

Caption: Proposed mechanism for the gold-catalyzed hydroarylation.

Application Notes & Protocols for the Quantification of (+/-)-Hymenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hymenin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1] Accurate and precise quantification of (+/-)-Hymenin in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

General Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects.[2] The choice of method depends on the sample matrix (e.g., plasma, tissue homogenate, plant extract).

1. Liquid-Liquid Extraction (LLE)

This technique is suitable for extracting analytes from aqueous samples into an immiscible organic solvent.[3]

  • Protocol:

    • To 1 mL of the sample (e.g., plasma), add 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a hexane:isoamyl alcohol mixture (99:1, v/v)).[3]

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE)

SPE is used to clean up complex samples by retaining the analyte on a solid sorbent while interferences are washed away.[2]

  • Protocol:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 1 mL of the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of methanol or acetonitrile (B52724).

    • Evaporate the eluate to dryness and reconstitute as described for LLE.

3. Protein Precipitation

This method is commonly used for deproteinizing plasma or serum samples.[5]

  • Protocol:

    • To 200 µL of plasma, add 400 µL of cold acetonitrile containing an internal standard.[6]

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.[4]

    • Transfer the supernatant to a new tube for analysis.

Below is a generalized workflow for sample preparation and analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction (LLE, SPE, or Protein Ppt.) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC-UV Evaporation->HPLC Inject LCMS LC-MS/MS Evaporation->LCMS Inject GCMS GC-MS Evaporation->GCMS Inject (after derivatization if needed) Quantification Quantification (Calibration Curve) HPLC->Quantification LCMS->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

General workflow for Hymenin quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of compounds with a suitable chromophore.

Application Note

This method is suitable for the routine analysis of this compound in moderately complex matrices, such as herbal extracts and pharmaceutical formulations. The limit of quantification may be higher compared to mass spectrometry-based methods.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][8]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for separating natural products.[9]

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV absorbance spectrum of Hymenin (a hypothetical maximum could be around 210-230 nm, typical for lactone rings).

  • Injection Volume: 10 µL

  • Internal Standard: A structurally similar compound without interference, such as another sesquiterpene lactone.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95.2% - 104.5%
Precision (% RSD)< 5%

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying analytes in complex biological matrices.[5][10]

Application Note

This method is ideal for bioanalytical studies requiring low detection limits, such as pharmacokinetics in plasma or tissue. It provides definitive identification and quantification based on mass-to-charge ratio and fragmentation patterns.

Experimental Protocol
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A fast gradient to accommodate the UPLC system.

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions (Hypothetical for Hymenin, C15H18O4, MW: 262.30):

      • Precursor Ion (Q1): m/z 263.1 [M+H]⁺

      • Product Ions (Q3): Transitions would be determined by infusing a standard solution of Hymenin to identify characteristic fragments.

    • Source Parameters: Optimized for Hymenin (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 300°C).[4]

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)98.1% - 102.7%
Precision (% RSD)< 4%

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. Hymenin, being a sesquiterpene lactone, may require derivatization to improve its volatility and thermal stability.

Application Note

This method can be used for the analysis of Hymenin in matrices where volatile compounds are of interest, such as essential oil extracts. The use of hydrogen as a carrier gas can offer faster analysis times compared to helium.[11][12]

Experimental Protocol
  • Instrumentation: A GC system with a flame ionization detector (FID) or a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[14]

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Final Hold: 5 min at 280°C

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Mass Spectrometer Parameters (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of Hymenin.

Data Presentation

Table 3: GC-MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)93.5% - 105.1%
Precision (% RSD)< 6%

Illustrative Signaling Pathway

Sesquiterpene lactones are known to modulate various signaling pathways, often through their ability to alkylate proteins, particularly those with cysteine residues. A common target is the NF-κB pathway, which is central to inflammation. The diagram below illustrates a hypothetical inhibitory action of Hymenin on this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Hymenin This compound Hymenin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Stimulus Inflammatory Stimulus Stimulus->Receptor

Hypothetical inhibition of the NF-κB pathway by Hymenin.

References

Application Notes and Protocols for In Vitro Biological Assays of (+/-)-Hymenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro biological assays relevant to the sesquiterpene lactone, (+/-)-Hymenin, a natural product found in Parthenium hysterophorus. The following sections detail experimental protocols for assessing its cytotoxic and anti-inflammatory activities, present data in a structured format, and include visualizations to illustrate experimental workflows and potential signaling pathways.

Cytotoxicity Assessment of this compound

The cytotoxic potential of this compound can be evaluated against various human cancer cell lines using the Sulforhodamine B (SRB) assay. This colorimetric assay provides a sensitive measure of cellular protein content, which correlates with cell number.

Data Presentation: Cytotoxicity of Parthenium hysterophorus Flower Extract
Cell LineExtract Concentration% Growth InhibitionIC50 (ng/mL)
MCF-7 (Breast Cancer)5 µM36%30.81 ± 0.09
10 µM70%
15 µM82%
HeLa (Cervical Cancer)5 µM42%5.35 ± 0.03
10 µM64%
15 µM80%
Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods for cytotoxicity screening.[2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Experimental Workflow: SRB Cytotoxicity Assay

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add this compound (serial dilutions) B->C D Incubate 48-72h C->D E Fix with TCA D->E F Wash & Dry E->F G Stain with SRB F->G H Wash & Dry G->H I Solubilize Dye H->I J Read Absorbance (515 nm) I->J K Calculate % Viability J->K L Determine IC50 K->L

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

In Vitro Anti-inflammatory Assays for this compound

The anti-inflammatory properties of this compound can be investigated by measuring its ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

The following table presents hypothetical IC50 values for this compound in various anti-inflammatory assays. This data is for illustrative purposes to demonstrate how results would be presented, as specific experimental values for this compound are not currently available.

AssayCell LineStimulantMediator MeasuredHypothetical IC50 (µM)
Nitric Oxide Inhibition RAW 264.7LPSNitric Oxide (NO)15.5
TNF-α Inhibition RAW 264.7LPSTNF-α12.8
IL-6 Inhibition RAW 264.7LPSIL-618.2
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

This protocol is based on the Griess assay to measure nitrite (B80452), a stable product of NO.[4][5]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect Supernatant: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, then add 50 µL of Griess Reagent Part B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Experimental Protocol: Inhibition of TNF-α and IL-6 Production

This protocol utilizes Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine levels.[6][7][8]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • LPS

  • This compound stock solution

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating and Treatment: Follow steps 1-3 from the Nitric Oxide Inhibition protocol.

  • Collect Supernatant: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the ELISA kit protocol.

  • Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.

Experimental Workflow: Anti-inflammatory Assays

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_supernatant Supernatant Analysis cluster_analysis Data Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate 24h A->B C Pre-treat with This compound (1h) B->C D Stimulate with LPS (24h) C->D E Collect Supernatant D->E F_NO Nitric Oxide Assay (Griess Reagent) E->F_NO F_Cytokine Cytokine Assays (ELISA for TNF-α, IL-6) E->F_Cytokine G_NO Calculate NO Inhibition F_NO->G_NO G_Cytokine Calculate Cytokine Inhibition F_Cytokine->G_Cytokine H Determine IC50 G_NO->H G_Cytokine->H

Workflow for in vitro anti-inflammatory assays.

Potential Signaling Pathway of Anti-inflammatory Action

Sesquiterpene lactones often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism for this compound is the inhibition of the NF-κB signaling pathway, which is a central regulator of pro-inflammatory gene expression.

Hypothetical NF-κB Inhibition Pathway by this compound

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Hymenin This compound Hymenin->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcribes

Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes: Alpha-Adrenoceptor Antagonist Activity of (+/-)-Hymenin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the alpha-adrenoceptor antagonist properties of (+/-)-Hymenin, a novel marine alkaloid. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of this compound.

Introduction

This compound is a sesquiterpene lactone originally isolated from a marine source. Pharmacological studies have identified it as a competitive antagonist of alpha-adrenoceptors, particularly in vascular smooth muscle.[1] Its activity involves blocking the binding of endogenous catecholamines like norepinephrine (B1679862) to these receptors, thereby inhibiting the physiological responses they mediate, such as vasoconstriction.[1][2] The primary evidence for its mechanism of action comes from functional studies on isolated rabbit aorta, where Hymenin demonstrated a specific blocking action on alpha-adrenoceptors without affecting responses to other stimuli like histamine (B1213489) or potassium chloride.[1]

Mechanism of Action: Alpha-Adrenoceptor Blockade

Alpha-1 (α1) adrenoceptors are Gq-protein-coupled receptors predominantly found on vascular smooth muscle.[2] When activated by an agonist such as norepinephrine, the Gq-protein activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), causing smooth muscle contraction and vasoconstriction.[2] Hymenin acts as a competitive antagonist at these α1-adrenoceptors, preventing norepinephrine from binding and initiating this signaling cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) Receptor α1-Adrenoceptor NE->Receptor Activates Hymenin This compound (Antagonist) Hymenin->Receptor Blocks Gq Gq-protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Forms Ca_Store Sarcoplasmic Reticulum IP3->Ca_Store Binds to Receptor Ca_Ion Ca²⁺ Ca_Store->Ca_Ion Releases Contraction Smooth Muscle Contraction Ca_Ion->Contraction Initiates start Start: Prepare Rabbit Aortic Rings mount Mount Rings in Organ Bath System start->mount equilibrate Equilibrate Under Resting Tension (60-90 min) mount->equilibrate control_drc Generate Control Norepinephrine Dose-Response Curve (DRC) equilibrate->control_drc washout Washout & Rest (30-45 min) control_drc->washout add_hymenin Add this compound (e.g., 10⁻⁶ M) washout->add_hymenin incubate Incubate with Hymenin (30 min) add_hymenin->incubate hymenin_drc Generate Norepinephrine DRC in Presence of Hymenin incubate->hymenin_drc analysis Data Analysis: Compare DRCs hymenin_drc->analysis end End: Determine Antagonist Effect analysis->end cluster_ligands NE Norepinephrine Receptor α-Adrenoceptor Binding Site NE->Receptor Binds & Activates Hymenin This compound Hymenin->Receptor Competes for Binding Site Response Cellular Response (Contraction) Receptor->Response NoResponse No Response (Blockade) Receptor->NoResponse

References

Development of (+/-)-Hymenin Analogs for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of (+/-)-Hymenin analogs, focusing on the structurally related and well-studied marine natural product, hymenialdisine (B1662288), as a representative scaffold for drug discovery. Due to the limited public information on the direct derivatization of this compound, this guide leverages the extensive research on hymenialdisine derivatives, which share a similar pyrrole-azepinone core and exhibit potent biological activities, particularly as kinase inhibitors.

Introduction

Hymenialdisine, a brominated alkaloid isolated from marine sponges, has garnered significant interest in medicinal chemistry due to its potent and selective inhibition of various protein kinases.[1][2] These enzymes play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The development of hymenialdisine analogs aims to improve potency, selectivity, and pharmacokinetic properties, leading to novel therapeutic agents.

Synthesis of Hymenialdisine Analogs

The chemical synthesis of hymenialdisine and its derivatives presents a considerable challenge due to the complex heterocyclic core.[1] Various synthetic strategies have been developed to access this scaffold and introduce chemical diversity.

General Synthetic Workflow

A common approach to synthesize the pyrrolo[2,3-c]azepine core of hymenialdisine analogs involves a multi-step sequence. The following diagram illustrates a generalized workflow for the synthesis of hymenialdisine derivatives.

G A Starting Materials (e.g., Pyrrole (B145914) derivatives) B Construction of Pyrrolo-azepinone Core A->B Multi-step synthesis C Functionalization of the Core Structure B->C Diversification reactions D Introduction of the (Thio)Hydantoin Moiety C->D Coupling/ Condensation E Final Hymenialdisine Analog D->E

Caption: Generalized synthetic workflow for hymenialdisine analogs.

Example Protocol: Synthesis of a Hymenialdisine Analog

This protocol is a generalized representation based on synthetic strategies reported in the literature. Specific reaction conditions may vary depending on the desired analog.

Materials:

  • Substituted pyrrole starting material

  • Reagents for ring construction (e.g., acyl chlorides, catalysts)

  • Reagents for functionalization (e.g., alkyl halides, boronic acids for cross-coupling)

  • (Thio)urea or related precursors for the hydantoin (B18101) ring

  • Appropriate solvents (e.g., DMF, THF, DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Construction of the Pyrrolo-azepinone Core:

    • Dissolve the substituted pyrrole starting material in a suitable anhydrous solvent under an inert atmosphere.

    • Add the necessary reagents for the cyclization reaction to form the seven-membered azepine ring fused to the pyrrole. This may involve multiple steps of acylation, reduction, and cyclization.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the resulting pyrrolo-azepinone core by column chromatography.

  • Functionalization of the Core Structure:

    • To introduce diversity, perform functionalization reactions on the core structure. This can include alkylation, acylation, or cross-coupling reactions at various positions of the pyrrole or azepine rings.

    • Select the appropriate reagents and catalysts based on the desired modification.

    • Follow standard procedures for the chosen reaction, ensuring anhydrous and inert conditions if necessary.

    • Purify the functionalized intermediate.

  • Introduction of the (Thio)Hydantoin Moiety:

    • React the functionalized pyrrolo-azepinone with a suitable precursor for the (thio)hydantoin ring, such as a substituted (thio)urea, in the presence of a coupling agent or under thermal conditions.

    • The reaction conditions will depend on the specific precursor used.

    • Monitor the formation of the final product by LC-MS.

    • Purify the final hymenialdisine analog by preparative HPLC to obtain a high-purity compound for biological evaluation.

  • Characterization:

    • Confirm the structure of the synthesized analog using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of Hymenialdisine Derivatives

The biological activity of novel hymenialdisine analogs is primarily assessed through in vitro cytotoxicity assays against various cancer cell lines and specific kinase inhibition assays.

Quantitative Data Summary

The following tables summarize the reported biological activities of hymenialdisine and some of its derivatives against various cancer cell lines and protein kinases.

Table 1: Cytotoxicity of Hymenialdisine and Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
HymenialdisineA2780S (Ovarian)146.8[3]
HymenialdisineA2780CP (Ovarian, Cisplatin-resistant)>300[3][4]
Analog 28pVarious30-fold more potent than Hymenialdisine[2]

Table 2: Kinase Inhibitory Activity of Hymenialdisine

KinaseIC50 (nM)Reference
CDK1/cyclin B35[2]
CDK5/p2528[2]
GSK-3β20[2]
MEK1100[2]
CK130[2]
Chk11000[2]
Experimental Protocols

This protocol is adapted from a study on the cytotoxicity of hymenialdisine.[3]

Materials:

  • Cancer cell lines (e.g., A2780S and A2780CP ovarian cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • 96-well cell culture plates

  • Hymenialdisine analogs dissolved in DMSO

  • AlamarBlue® reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hymenialdisine analogs in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • AlamarBlue® Assay:

    • Add 10 µL of AlamarBlue® reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Measure the absorbance at 570 nm and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of hymenialdisine analogs.

Materials:

  • Recombinant protein kinase (e.g., CDK5/p25, GSK-3β)

  • Kinase-specific substrate (e.g., histone H1 for CDKs)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)

  • Kinase reaction buffer

  • Hymenialdisine analogs dissolved in DMSO

  • Apparatus for detecting kinase activity (e.g., scintillation counter for radioactive assays, or specific antibodies for ELISA-based methods)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, prepare the kinase reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Add the hymenialdisine analog at various concentrations. Include a vehicle control (DMSO).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP (and MgCl₂).

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., EDTA solution or SDS-PAGE loading buffer).

  • Detection of Phosphorylation:

    • Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method (e.g., ELISA): Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the analog compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanism of Action

Hymenialdisine and its derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.

NF-κB Signaling Pathway

Studies have demonstrated that 10Z-Hymenialdisine can inhibit angiogenesis by suppressing the activation of the NF-κB signaling pathway in pancreatic cancer cells.[5] This inhibition leads to the downregulation of pro-angiogenic factors such as VEGF and IL-8.[5]

G A 10Z-Hymenialdisine B NF-κB Activation A->B Inhibits C VEGF Expression B->C Promotes D IL-8 Expression B->D Promotes E Angiogenesis C->E Induces D->E Induces

Caption: Inhibition of NF-κB signaling by 10Z-Hymenialdisine.

Kinase Inhibition

The primary mechanism of action for many hymenialdisine derivatives is the direct inhibition of protein kinases. By competing with ATP for the binding site on the kinase, these compounds block the phosphorylation of downstream substrates, thereby disrupting the signaling cascade. Hymenialdisine has been shown to inhibit cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1).[6]

G cluster_0 Kinase Active Site A Hymenialdisine Derivative C Kinase A->C Binds and Inhibits B ATP B->C Binds D Substrate C->D Phosphorylates E Phosphorylated Substrate D->E F Downstream Signaling E->F Activates

Caption: Mechanism of kinase inhibition by hymenialdisine derivatives.

Conclusion

The development of hymenialdisine derivatives represents a promising avenue for the discovery of novel therapeutic agents, particularly for the treatment of cancer. The protocols and data presented in these application notes provide a framework for the synthesis, biological evaluation, and mechanistic understanding of this important class of natural product analogs. Further optimization of the hymenialdisine scaffold is likely to yield drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for Cell-based Screening of (+/-)-Hymenin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+/-)-Hymenin is a natural product of interest for its potential therapeutic applications. A critical step in the evaluation of any new compound is the characterization of its cytotoxic effects on mammalian cells. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using a panel of standard cell-based assays. The protocols detailed herein cover methods to evaluate cell viability, membrane integrity, and apoptosis induction. While specific data on this compound is limited, information on the related compound 10Z-Hymenialdisine, derived from the marine sponge Axinella carteri, suggests potential anti-angiogenic effects through the suppression of NF-κB activation in pancreatic cancer cell lines.[1] This document outlines the necessary protocols to generate robust cytotoxicity data for this compound.

Overview of Recommended Cytotoxicity Assays

A multi-faceted approach is recommended to thoroughly evaluate cytotoxicity. The following assays measure different cellular endpoints, providing a comprehensive profile of the compound's effects.

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3]Cell Viability & Metabolic Activity
LDH Assay Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with compromised membrane integrity.[2][4]Cell Necrosis & Membrane Integrity
Caspase-3/7 Assay Detection of the activity of caspase-3 and caspase-7, key effector enzymes in the apoptotic pathway, using a substrate that generates a luminescent or fluorescent signal upon cleavage.[2]Apoptosis Induction

Data Presentation: Quantifying Cytotoxicity

The primary output for cytotoxicity assays is typically the IC50 value, which represents the concentration of a compound that inhibits a biological process by 50%. Data should be collected from multiple replicates and experiments to ensure statistical validity.

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineHistotypeAssayIncubation Time (h)IC50 (µM) [95% CI]
BxPC-3Pancreatic AdenocarcinomaMTT48Data to be determined
MCF-7Breast AdenocarcinomaMTT48Data to be determined
H460Lung CarcinomaMTT48Data to be determined
MOLT-4Acute Lymphoblastic LeukemiaMTT48Data to be determined
BxPC-3Pancreatic AdenocarcinomaLDH48Data to be determined
MCF-7Breast AdenocarcinomaCaspase-3/724Data to be determined

Note: The above table is a template. Actual values must be determined experimentally.

Experimental Workflow

The general workflow for screening the cytotoxicity of this compound involves cell preparation, compound treatment, assay execution, and data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis cell_culture Cell Culture (e.g., BxPC-3, MCF-7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with Compound (24-72h incubation) compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh caspase Caspase-3/7 Assay treatment->caspase readout Measure Signal (Absorbance/Fluorescence/ Luminescence) mtt->readout ldh->readout caspase->readout analysis Data Analysis (Calculate % Viability, IC50) readout->analysis G live_cell Viable Cell dehydrogenase Mitochondrial Dehydrogenase live_cell->dehydrogenase contains mtt MTT (Yellow, Soluble) formazan Formazan (Purple, Insoluble) mtt->formazan reduction dehydrogenase->formazan reduction G intact_cell Intact Cell ldh LDH intact_cell->ldh contains lysed_cell Lysed Cell medium Culture Medium lysed_cell->medium releases G cluster_pathway Putative this compound Action on NF-κB Pathway cluster_downstream Downstream Effects hymenin This compound nfkb NF-κB Activation hymenin->nfkb Inhibition vegf VEGF Expression nfkb->vegf promotes il8 IL-8 Expression nfkb->il8 promotes proliferation Cell Proliferation nfkb->proliferation promotes angiogenesis Angiogenesis vegf->angiogenesis promote il8->angiogenesis promote

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of the Bicyclo[3.2.0]heptane Core of (+/-)-Hymenin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a formal total synthesis of (+/-)-Hymenin has not been extensively reported in peer-reviewed literature. This guide addresses the primary synthetic challenge: the construction of the bicyclo[3.2.0]heptane core, a key structural motif in Hymenin and related natural products. The troubleshooting advice and protocols are based on established methodologies for synthesizing this ring system.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the bicyclo[3.2.0]heptane core?

A1: The most prevalent method for constructing the bicyclo[3.2.0]heptane skeleton is the intramolecular [2+2] photocycloaddition of a suitably substituted 1,6-diene.[1][2][3][4] This reaction uses light energy to form the strained cyclobutane (B1203170) ring fused to a five-membered ring.

Q2: Are there non-photochemical methods to synthesize the bicyclo[3.2.0]heptane system?

A2: Yes, alternative methods exist. These include thermal [2+2] cycloadditions and transition metal-catalyzed approaches, such as palladium-catalyzed C-H activation/C-C cleavage cascades.[3][4][5][6][7] These methods can sometimes offer advantages in terms of stereocontrol and functional group tolerance.

Q3: What are the main challenges in the photochemical [2+2] cycloaddition for this synthesis?

A3: The primary challenges include controlling stereoselectivity at the newly formed stereocenters, potential formation of undesired side products, and issues with reaction efficiency and scalability.[3][4][8][9][10] The facial selectivity of the cycloaddition is crucial for establishing the correct relative stereochemistry of the final product.

Q4: How can I improve the diastereoselectivity of the [2+2] photocycloaddition?

A4: Diastereoselectivity can be influenced by several factors. The use of chiral auxiliaries attached to the diene substrate can effectively control the stereochemical outcome.[8][9][10] Additionally, the conformational rigidity of the substrate can play a significant role; fixing the conformation can lead to higher diastereoselectivity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of the bicyclo[3.2.0]heptane product in [2+2] photocycloaddition. - Inefficient light absorption by the substrate.- Quenching of the excited state.- Incorrect wavelength of UV light.- Presence of impurities that act as quenchers.- Use a photosensitizer if the substrate does not absorb light efficiently at the lamp's wavelength.- Ensure all solvents and reagents are highly pure and degassed to remove oxygen.- Optimize the reaction concentration; overly concentrated solutions can lead to side reactions.- Screen different light sources (e.g., medium-pressure mercury lamp, LEDs) and reaction vessels (e.g., Pyrex vs. quartz).
Formation of a complex mixture of diastereomers. - Poor facial selectivity in the cycloaddition.- Flexible conformation of the diene precursor.- Introduce a chiral auxiliary to direct the cycloaddition from a specific face.[8][9][10]- Redesign the substrate to be more conformationally rigid.- Explore alternative catalytic systems, such as copper(I)-catalyzed photocycloadditions, which can offer improved stereocontrol.
Side reactions, such as polymerization or decomposition of starting material. - High concentration of the substrate.- Prolonged irradiation time.- Instability of the substrate or product under photochemical conditions.- Perform the reaction at high dilution to minimize intermolecular reactions.- Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.- Use a filter to remove high-energy UV wavelengths that may cause decomposition.
Difficulty in purifying the bicyclo[3.2.0]heptane product from byproducts. - Similar polarities of the desired product and side products.- Employ advanced chromatographic techniques such as preparative HPLC or SFC.- Consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group.

Key Experimental Protocols

Protocol 1: General Procedure for Intramolecular [2+2] Photocycloaddition

This protocol is a generalized procedure based on common practices for forming bicyclo[3.2.0]heptane systems.

  • Preparation of the Reaction Mixture:

    • Dissolve the 1,6-diene precursor in a suitable solvent (e.g., degassed acetone (B3395972), acetonitrile, or hexane) in a quartz or Pyrex reaction vessel. The choice of vessel material depends on the required wavelength of light.

    • The concentration of the substrate should be kept low (typically 0.01-0.05 M) to favor intramolecular cyclization over intermolecular reactions.

    • If a sensitizer (B1316253) is used, it is added at this stage (e.g., acetone can serve as both solvent and sensitizer).

  • Degassing:

    • Thoroughly degas the solution by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30 minutes, or by using several freeze-pump-thaw cycles.[10] Oxygen can quench the excited state and lead to undesired side reactions.

  • Irradiation:

    • Place the reaction vessel in a photoreactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp).

    • Maintain a constant temperature, often near room temperature, using a cooling system.

    • Irradiate the solution for the required time, monitoring the reaction progress periodically by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired bicyclo[3.2.0]heptane derivative.

Visualizations

Logical Relationship: Troubleshooting [2+2] Photocycloaddition

G start Low Yield or Poor Selectivity check_purity Check Purity of Starting Materials & Solvents start->check_purity Impurity Quenching? optimize_conc Optimize Substrate Concentration start->optimize_conc Polymerization? change_light Modify Light Source or Wavelength start->change_light Inefficient Excitation? use_sensitizer Add a Photosensitizer start->use_sensitizer Poor Light Absorption? use_auxiliary Incorporate Chiral Auxiliary for Stereocontrol start->use_auxiliary Poor Stereocontrol? redesign_substrate Redesign Substrate for Conformational Rigidity start->redesign_substrate Poor Stereocontrol? alternative_method Consider Alternative Methods (e.g., Thermal, Pd-catalyzed) start->alternative_method Persistent Issues? success Improved Yield and Selectivity check_purity->success optimize_conc->success change_light->success use_sensitizer->success use_auxiliary->success redesign_substrate->success alternative_method->success

Caption: Troubleshooting flowchart for [2+2] photocycloaddition.

Experimental Workflow: Synthesis of the Bicyclo[3.2.0]heptane Core

G start Prepare 1,6-Diene Precursor dissolve Dissolve in Anhydrous Solvent start->dissolve degas Degas Solution (Ar or N2) dissolve->degas irradiate Irradiate in Photoreactor degas->irradiate monitor Monitor Reaction (TLC/GC-MS) irradiate->monitor monitor->irradiate Incomplete workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Bicyclo[3.2.0]heptane Core purify->product

Caption: General workflow for photochemical synthesis.

References

Technical Support Center: Synthesis of Hymenin - Troubleshooting the Bromination Steps

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of the marine alkaloid hymenin (B1203750) and its analogues, the bromination of the pyrrole (B145914) core is a critical yet often challenging step. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during this crucial transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when brominating the pyrrole core in hymenin synthesis?

A1: The main difficulty lies in controlling the regioselectivity of the bromination. The pyrrole ring is highly activated towards electrophilic aromatic substitution, and without careful control of reaction conditions, a mixture of mono- and di-brominated isomers can be formed. Specifically for hymenin, which is a dibrominated compound, achieving the desired 2,3-dibromo substitution pattern on the pyrrolo[2,3-c]azepin-8-one core can be problematic, with the potential for forming other regioisomers.[1][2]

Q2: Which brominating agents are commonly used for this type of reaction?

A2: Several brominating agents can be employed, each with its own advantages and disadvantages:

  • N-Bromosuccinimide (NBS): A mild and easy-to-handle solid brominating agent. It is frequently used for the bromination of electron-rich heterocycles like pyrroles.[3]

  • Tetrabutylammonium (B224687) Tribromide (TBABr₃): Another mild and selective solid brominating agent that can offer different regioselectivity compared to NBS, particularly for pyrroles with electron-withdrawing groups.[4]

  • Molecular Bromine (Br₂): A highly reactive liquid brominating agent. While effective, it is less selective and can lead to over-bromination and the formation of multiple byproducts. It is also more hazardous to handle.

Q3: How do substituents on the pyrrole ring affect the bromination outcome?

A3: Substituents on the pyrrole ring play a crucial role in directing the position of bromination. Electron-withdrawing groups, such as the carbonyl group in the pyrrolo[2,3-c]azepin-8-one core of hymenin precursors, generally direct electrophilic substitution to the 4- and 5-positions of the pyrrole ring. The specific ratio of these isomers can be influenced by the choice of brominating agent and reaction conditions.[4]

Q4: Can protecting groups be used to improve the regioselectivity of the bromination?

A4: Yes, using a protecting group on the pyrrole nitrogen can be an effective strategy to control regioselectivity. The choice of protecting group can influence the electronic properties of the pyrrole ring and sterically hinder certain positions, thereby directing the bromination to the desired carbons.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh batch of the brominating agent. NBS can decompose over time. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the progress by TLC or LC-MS.
Formation of a mixture of mono-brominated regioisomers 1. The brominating agent is too reactive. 2. The reaction conditions are not optimized for selectivity.1. Switch to a milder brominating agent, such as TBABr₃ instead of Br₂.[4] 2. Experiment with different solvents and temperatures. Lowering the temperature can sometimes improve selectivity.
Over-bromination (formation of tri- or tetra-brominated products) 1. Excess of brominating agent used. 2. The brominating agent is too reactive.1. Use a stoichiometric amount of the brominating agent. Consider adding the brominating agent portion-wise to maintain a low concentration. 2. Use a milder brominating agent like NBS or TBABr₃.
Decomposition of the starting material or product 1. The reaction conditions are too harsh (e.g., too acidic or too high temperature). 2. The brominated pyrrole product is unstable.1. Use a milder brominating agent and buffered conditions if necessary. 2. Work up the reaction mixture promptly upon completion and consider purification at lower temperatures.
Difficulty in purifying the desired dibrominated product 1. The regioisomers have very similar polarities.1. Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation. 2. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.

Data Presentation

The choice of brominating agent can significantly impact the regioselectivity of the bromination of 2-acylated pyrroles, which are structurally related to hymenin precursors. The following table summarizes the observed regioselectivity with different brominating agents.

Substrate Brominating Agent Solvent Temperature Regioisomeric Ratio (4-bromo:5-bromo) Reference
Pyrrole-2-carboxamideNBSTHF-78 °C to rt~1:1[4]
Pyrrole-2-carboxamideTBABr₃CH₂Cl₂rt1:16[4]
Methyl pyrrole-2-carboxylateNBSTHF-78 °C to rt≥10:1[4]
2-TrichloroacetylpyrroleNBSTHF-78 °C to rt≥10:1[4]

Experimental Protocols

Regioselective Bromination of a Pyrrole-2-carboxamide using TBABr₃ [4]

  • Preparation of the Reaction Mixture: Dissolve the pyrrole-2-carboxamide substrate in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Brominating Agent: To the stirred solution, add one equivalent of tetrabutylammonium tribromide (TBABr₃) in one portion at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired brominated product.

Visualizing the Process

To aid in understanding the decision-making process during troubleshooting, a logical workflow is presented below.

Troubleshooting Bromination cluster_troubleshooting Troubleshooting start Start Bromination Reaction check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Incomplete mixture_isomers Mixture of Regioisomers check_conversion->mixture_isomers Complete, but Impure purification Purification check_conversion->purification Complete and Clean check_reagent Check Brominating Agent Activity low_conversion->check_reagent increase_temp Increase Temperature check_reagent->increase_temp extend_time Extend Reaction Time increase_temp->extend_time extend_time->check_conversion change_reagent Use Milder Brominating Agent (e.g., TBABr3) mixture_isomers->change_reagent over_bromination Over-bromination mixture_isomers->over_bromination Multiple Spots optimize_conditions Optimize Solvent/Temperature change_reagent->optimize_conditions optimize_conditions->check_conversion reduce_stoichiometry Reduce Stoichiometry of Brominating Agent over_bromination->reduce_stoichiometry reduce_stoichiometry->change_reagent end Desired Product purification->end

A decision tree for troubleshooting common issues in the bromination of hymenin precursors.

This guide provides a starting point for addressing challenges in the bromination steps of hymenin synthesis. Successful synthesis will often require careful optimization of the reaction conditions for the specific substrate being used.

References

Technical Support Center: Optimization of Coupling Reactions for (+/-)-Hymenin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reactions in the synthesis of (+/-)-Hymenin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions used for the synthesis of this compound analogs?

A1: The most frequently employed coupling reactions for the functionalization of the Hymenin core structure and the synthesis of its analogs are the Suzuki-Miyaura, Sonogashira, and Heck reactions. These palladium-catalyzed cross-coupling methods are valued for their versatility in forming carbon-carbon bonds under relatively mild conditions.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with a Hymenin-derived halide. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings involving complex substrates like Hymenin derivatives can stem from several factors. Common issues include catalyst inhibition or deactivation, inefficient oxidative addition, instability of the boronic acid reagent, and inappropriate choice of base or solvent. The intricate structure of sesquiterpene lactones can also lead to steric hindrance.

Q3: How can I minimize homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction?

A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize it, ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Using a Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that efficiently generates the active Pd(0) species can also reduce homocoupling.

Q4: What are the key challenges in performing Sonogashira couplings on complex molecules like Hymenin analogs?

A4: Key challenges include the potential for catalyst poisoning by heteroatoms present in the molecule, the formation of undesired homocoupling products (Glaser coupling) if copper (I) is used as a co-catalyst in the presence of oxygen, and the need for anhydrous and anaerobic conditions for many traditional protocols.

Q5: Can the α-methylene-γ-lactone moiety of Hymenin be functionalized using a Heck reaction?

A5: Yes, the α-methylene-γ-lactone moiety is a reactive site that can be arylated using the Heck reaction. This has been demonstrated on structurally related guaianolide sesquiterpene lactones. Careful optimization of reaction conditions is necessary to achieve good yields and selectivity.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or No Product Formation

Potential CauseSuggested Solution
Catalyst Inactivity/Decomposition Use a fresh batch of palladium catalyst or a more stable pre-catalyst. Ensure rigorous degassing to prevent oxidation of the catalyst. Consider using bulky, electron-rich phosphine (B1218219) ligands to stabilize the palladium center.
Inefficient Oxidative Addition For less reactive aryl/vinyl halides on the Hymenin scaffold, increase the reaction temperature. Screen different electron-rich and bulky ligands (e.g., XPhos, SPhos) to facilitate this step.
Boronic Acid/Ester Instability Use fresh, high-purity boronic acid. Consider more stable derivatives like pinacol (B44631) esters or MIDA boronates. Use a slight excess (1.2-1.5 equivalents) of the boron reagent.
Inappropriate Base or Solvent Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely ground and anhydrous. The solvent system should solubilize all reactants; consider solvent mixtures like dioxane/water or THF/water.
Steric Hindrance Employ ligands with larger bite angles or less sterically demanding coupling partners if possible. Higher reaction temperatures may also help overcome steric barriers.

Problem: Significant Side Product Formation (e.g., Protodeboronation, Homocoupling)

Side ProductSuggested Solution
Protodeboronation Use a milder base (e.g., KF, K₃PO₄). Ensure strictly anhydrous conditions. Switch from a boronic acid to a more stable boronate ester.
Homocoupling Rigorously degas the reaction mixture to remove all traces of oxygen. Use a Pd(0) source or a pre-catalyst that ensures efficient reduction to Pd(0).
Dehalogenation Avoid potential hydride sources like amine bases or alcohol solvents if this is a major issue. Consider using carbonate or phosphate (B84403) bases with aprotic solvents.
Sonogashira Coupling

Problem: Low Yield or Incomplete Reaction

Potential CauseSuggested Solution
Catalyst Deactivation Use a fresh palladium catalyst and copper(I) co-catalyst. Ensure the reaction is run under an inert atmosphere. For substrates with potential coordinating groups, a copper-free protocol may be beneficial.
Poor Alkyne Deprotonation Use a sufficiently strong but non-nucleophilic base (e.g., Et₃N, DIPA, Cs₂CO₃). The base also acts as a solvent in some protocols.
Low Solubility of Reactants Choose a solvent system that ensures the solubility of both the Hymenin derivative and the alkyne (e.g., THF, DMF, dioxane).

Problem: Formation of Dimerized Alkyne (Glaser Coupling)

Potential CauseSuggested Solution
Presence of Oxygen If using a copper co-catalyst, it is crucial to maintain a strictly anaerobic environment to prevent oxidative homocoupling of the alkyne.
High Copper Concentration Reduce the loading of the copper(I) co-catalyst. Alternatively, explore copper-free Sonogashira coupling protocols.
Heck Reaction (for α-methylene-γ-lactone functionalization)

Problem: Low Conversion or Poor Yield

Potential CauseSuggested Solution
Catalyst System Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands. Phosphine-free conditions may also be effective.
Base Selection The choice of base is critical. Organic bases like Et₃N or inorganic bases such as NaOAc or K₂CO₃ should be screened.
Reaction Temperature Heck reactions often require elevated temperatures. Optimize the temperature to balance reaction rate and potential for substrate or product decomposition.
Regioselectivity Issues The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the aryl halide, as well as by the ligands on the palladium catalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel containing a magnetic stir bar, add the Hymenin analog halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) and any additional ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
  • To an oven-dried reaction vessel with a magnetic stir bar, add the Hymenin analog halide (1.0 eq.) and the copper(I) iodide (0.05-0.10 eq.).

  • Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.).

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Heck Reaction on α-methylene-γ-lactone
  • In a reaction vessel, dissolve the Hymenin analog (1.0 eq.) and the aryl halide (1.5 eq.) in a suitable solvent (e.g., DMF, acetonitrile).

  • Add the base (e.g., Et₃N or NaOAc, 2.0 eq.) and the palladium catalyst (e.g., Pd(OAc)₂, 0.10 eq.).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the optimized temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Product in Suzuki Coupling check_reagents Check Reagent Quality (Fresh Catalyst, Boronic Acid, Anhydrous Solvents) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK screen_ligands Screen Bulky/Electron-Rich Ligands optimize_conditions->screen_ligands increase_temp Increase Reaction Temperature screen_ligands->increase_temp success Successful Coupling screen_ligands->success screen_bases Screen Different Bases (K3PO4, Cs2CO3) increase_temp->screen_bases increase_temp->success change_solvent Change Solvent System screen_bases->change_solvent screen_bases->success change_solvent->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Sonogashira_Side_Reactions cluster_low_yield Troubleshooting Low Yield cluster_glaser Minimizing Glaser Coupling start Sonogashira Reaction Issues issue Low Yield Glaser Coupling start->issue ly_cause1 Catalyst Deactivation issue:f0->ly_cause1 gc_cause Oxygen Presence with Cu(I) issue:f1->gc_cause ly_solution1 Use fresh catalyst, run under inert atmosphere ly_cause1->ly_solution1 ly_cause2 Poor Alkyne Deprotonation ly_solution2 Screen stronger, non-nucleophilic bases ly_cause2->ly_solution2 gc_solution1 Ensure strict anaerobic conditions gc_cause->gc_solution1 gc_solution2 Consider copper-free protocol gc_cause->gc_solution2

Caption: Decision tree for addressing common Sonogashira coupling side reactions.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Hymenin Analog, Aryl Halide, Base catalyst Add Palladium Catalyst reagents->catalyst degas Degas Mixture catalyst->degas heat Heat to Optimized Temperature degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench and Extract monitor->quench purify Purify by Chromatography quench->purify product Isolated Product purify->product

Caption: Experimental workflow for the Heck reaction on the α-methylene-γ-lactone moiety.

Technical Support Center: Overcoming Solubility Issues of (+/-)-Hymenin in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the sesquiterpene lactone, (+/-)-Hymenin (C15H18O4), in bioassays.

Troubleshooting Guide

This guide is designed in a question-and-answer format to provide direct solutions to common experimental issues.

Q1: My this compound is precipitating out of solution when I add it to my aqueous bioassay medium. How can I prevent this?

A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common challenge. Here are several strategies to overcome this, ranging from simple solvent adjustments to more advanced formulation techniques.

Initial Steps: Co-Solvent Optimization

The most straightforward approach is to use a water-miscible organic co-solvent to first dissolve the this compound before diluting it into your aqueous assay buffer.

  • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) are commonly used.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., 10-50 mM in DMSO). Ensure it is fully dissolved. Gentle warming or sonication can aid dissolution.

    • Serially dilute this stock solution into your aqueous bioassay medium to achieve the final desired concentration.

    • Crucially, ensure the final concentration of the co-solvent in your assay is low (ideally ≤0.5% for DMSO, and ≤1% for ethanol/methanol) to avoid solvent-induced cytotoxicity or other off-target effects.[1][2] Always include a vehicle control (medium with the same final co-solvent concentration) in your experiments.

Advanced Strategies: Solubility Enhancers

If co-solvents alone are insufficient or interfere with your assay, consider using solubility enhancers.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4] Beta-cyclodextrins (β-CDs) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often effective for sesquiterpene lactones.[3]

    • Protocol:

      • Prepare an aqueous solution of the cyclodextrin (B1172386).

      • Add the this compound powder directly to the cyclodextrin solution and stir or sonicate until dissolved. The formation of an inclusion complex can significantly enhance solubility.

      • Alternatively, a kneading method can be used where a paste is formed with the drug, cyclodextrin, and a small amount of water/ethanol, which is then dried and reconstituted.[5]

  • Liposomal Formulations: Encapsulating this compound within liposomes can improve its stability and solubility in aqueous environments.[6] This is a more complex method, often requiring specialized equipment.

Q2: I'm observing toxicity in my cell-based assay that I suspect is due to the solvent. How can I mitigate this?

A2: Solvent toxicity is a critical concern in cell-based assays. The following table summarizes recommended final concentrations of common solvents to minimize cytotoxicity.

SolventRecommended Maximum Final ConcentrationNotes
DMSO ≤ 0.5% (v/v) Can exhibit cytotoxic effects at concentrations above 1-2%.[1]
Ethanol ≤ 1.0% (v/v) Generally better tolerated by cells than DMSO.[1][2]
Methanol ≤ 1.0% (v/v) Similar to ethanol in terms of cellular tolerance at low concentrations.[1][2]

Experimental Protocol: Determining Solvent Tolerance for Your Cell Line

  • Cell Seeding: Plate your cells at the desired density for your bioassay.

  • Solvent Titration: Prepare a serial dilution of your chosen solvent (e.g., DMSO from 2% down to 0.01%) in your cell culture medium.

  • Incubation: Replace the medium in your cell plates with the solvent-containing medium and incubate for the duration of your planned experiment.

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.

  • Analysis: Determine the highest solvent concentration that does not significantly impact cell viability compared to the no-solvent control. This will be your maximum allowable solvent concentration for subsequent experiments.

Q3: How do I prepare a stock solution of this compound and what is the best way to store it?

A3: Proper preparation and storage of stock solutions are essential for reproducible results.

Experimental Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Protect from light.

Frequently Asked Questions (FAQs)

Q: What is this compound and why is it difficult to dissolve?

A: this compound (C15H18O4) is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Like many sesquiterpene lactones, it has a complex, largely non-polar chemical structure, which results in poor water solubility.

Q: Are there any other solvents I can use besides DMSO, ethanol, and methanol?

A: While DMSO, ethanol, and methanol are the most common, other solvents like dimethylformamide (DMF) can also be used. However, their potential for assay interference and cytotoxicity must be carefully evaluated for your specific experimental system.

Q: What is the likely mechanism of action for this compound?

A: While the specific signaling pathways for this compound are not extensively detailed in the literature, sesquiterpene lactones as a class are well-known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This is a key pathway involved in inflammation and cell survival. Some evidence also points to the modulation of MAPK (Mitogen-Activated Protein Kinase) signaling pathways . The anti-inflammatory and cytotoxic effects of many sesquiterpene lactones are attributed to the inhibition of these pathways.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Overcoming Solubility Issues

G Workflow for Addressing this compound Solubility start Start: this compound Powder stock_solution Prepare High-Concentration Stock in 100% Co-Solvent (e.g., DMSO) start->stock_solution dilution Dilute Stock into Aqueous Bioassay Medium stock_solution->dilution check_precipitation Precipitation Observed? dilution->check_precipitation no_precipitation Proceed with Bioassay (Include Vehicle Control) check_precipitation->no_precipitation No yes_precipitation Troubleshoot Solubility check_precipitation->yes_precipitation Yes optimize_solvent Optimize Co-Solvent (e.g., change solvent, adjust final concentration) yes_precipitation->optimize_solvent use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) yes_precipitation->use_enhancer optimize_solvent->dilution use_enhancer->dilution

Caption: A stepwise workflow for preparing and troubleshooting this compound solutions for bioassays.

Proposed Signaling Pathway Inhibition by Sesquiterpene Lactones

G Inhibition of NF-κB Pathway by Sesquiterpene Lactones cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkappaB_NFkappaB IκB-NF-κB (Inactive Complex) IKK->IkappaB_NFkappaB phosphorylates IκB IkappaB IκB NFkappaB NF-κB NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active translocates IkappaB_NFkappaB->NFkappaB releases hymenin This compound (Sesquiterpene Lactone) hymenin->IKK inhibits DNA DNA NFkappaB_active->DNA binds to gene_expression Pro-inflammatory Gene Expression DNA->gene_expression induces

Caption: Sesquiterpene lactones like this compound are proposed to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

References

Stability of (+/-)-Hymenin under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (+/-)-hymenin in a laboratory setting?

A1: The stability of any compound, including this compound, is primarily influenced by several environmental and chemical factors. These include temperature, light, pH, the presence of oxygen, and the choice of solvent.[1][2][3] Each of these factors can contribute to the degradation of the active molecule, leading to a loss of potency or the formation of undesirable byproducts.

Q2: I am observing a rapid loss of my this compound sample in solution. What could be the cause?

A2: Rapid degradation in solution is often attributed to hydrolysis, especially if the solvent is aqueous or contains trace amounts of water. The stability of a compound can be highly pH-dependent.[2][4] For sesquiterpene lactones, ester or lactone functionalities can be susceptible to hydrolysis under acidic or basic conditions. Additionally, exposure to light or elevated temperatures can accelerate degradation.[3][5]

Q3: How can I determine the optimal storage conditions for this compound?

A3: To determine the optimal storage conditions, a systematic stability study is recommended. This involves exposing the compound to a range of conditions (e.g., different temperatures, humidity levels, and light intensities) and monitoring its degradation over time.[6][7] Analytical techniques like High-Performance Liquid Chromatography (HPLC) are crucial for quantifying the amount of intact compound remaining.[8]

Q4: What are the common degradation pathways for compounds with structures similar to this compound?

A4: While specific degradation pathways for this compound are not documented, compounds with similar functional groups (e.g., esters, lactones, alpha,beta-unsaturated carbonyls) can undergo hydrolysis, oxidation, and photolysis.[9] For instance, the lactone ring could be hydrolyzed, or double bonds could be oxidized. Stress testing, which involves exposing the compound to harsh conditions like extreme pH, high temperature, and strong light, can help elucidate these potential degradation pathways.[7]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Step
Decreasing potency of the stock solution over time.The compound is degrading in the chosen solvent at the storage temperature.1. Prepare fresh stock solutions for each experiment.2. Perform a short-term stability study in the chosen solvent at the storage and experimental temperatures.3. Consider alternative solvents or storing the stock solution at a lower temperature (e.g., -80 °C) in small aliquots to minimize freeze-thaw cycles.
High variability between replicate experiments.Inconsistent sample handling leading to variable degradation.1. Ensure consistent timing between sample preparation and assay execution.2. Protect samples from light during preparation and incubation.3. Use a consistent buffer system to maintain a stable pH.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Symptom Possible Cause Troubleshooting Step
New peaks appear in the HPLC chromatogram of an older sample.The compound is degrading, and the new peaks are degradation products.1. Conduct forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate degradation products and see if they match the unknown peaks.2. Use a stability-indicating HPLC method capable of resolving the parent compound from its degradants. 3. Characterize the unknown peaks using mass spectrometry (MS) to identify their structures.
The area of the main peak decreases over time.The compound is degrading.1. Quantify the loss of the main peak over time under specific conditions to determine the degradation rate.2. Re-evaluate the storage and handling procedures to minimize degradation.

Quantitative Data Summary

The following tables present hypothetical data from a stability study of a compound like this compound to illustrate how such data can be presented.

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 25°C

pHBuffer SystemHalf-life (t1/2) in hours
3.0Citrate Buffer72
5.0Acetate Buffer120
7.4Phosphate Buffer96
9.0Borate Buffer48

Table 2: Hypothetical Temperature-Dependent Stability of Solid this compound

Temperature% Recovery after 30 days
4°C99.5%
25°C / 60% RH95.2%
40°C / 75% RH88.7%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with controlled light and UV exposure) for a defined period.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV and MS detection, to identify and quantify the degradation products.

Visualizations

Hypothetical_Degradation_Pathway Hymenin This compound Hydrolysis_Product Hydrolyzed Product (Lactone Ring Opening) Hymenin->Hydrolysis_Product Acid/Base (H₂O) Oxidation_Product Oxidized Product (Epoxidation) Hymenin->Oxidation_Product Oxidizing Agent (e.g., H₂O₂) Photo_Product Photodegradation Product (Isomerization) Hymenin->Photo_Product Light (hν)

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Prep_Stock Prepare Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Heat Thermal Stress Prep_Stock->Heat Light Photostability Prep_Stock->Light HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Characterize Characterize Degradants HPLC->Characterize Pathway Identify Degradation Pathways Characterize->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: General workflow for forced degradation studies.

Troubleshooting_Logic Start Inconsistent Results? Check_Solution Check Stock Solution Stability Start->Check_Solution Check_Handling Review Sample Handling Procedure Start->Check_Handling Degradation_Confirmed Degradation Confirmed? Check_Solution->Degradation_Confirmed Check_Handling->Degradation_Confirmed Identify_Cause Identify Cause (pH, Temp, Light, Solvent) Degradation_Confirmed->Identify_Cause Yes End Consistent Results Degradation_Confirmed->End No Modify_Protocol Modify Protocol (e.g., fresh solutions, light protection) Identify_Cause->Modify_Protocol Modify_Protocol->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

Preventing side reactions in the synthesis of hymenin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of hymenin (B1203750) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for preparing amino derivatives of hymenin?

A1: The most common method for preparing amino derivatives of hymenin is the Michael addition of a primary or secondary amine to the α,β-unsaturated lactone moiety of the hymenin molecule. This reaction is widely used for the synthesis of various amino analogues of sesquiterpene lactones.[1]

Q2: What are the key reactive sites on the hymenin molecule that can lead to side reactions?

A2: Hymenin, a sesquiterpene lactone, possesses several reactive sites. The primary site for desired modification is the α-methylene-γ-lactone group, which is susceptible to Michael addition.[1] However, the molecule also contains hydroxyl groups and another lactone ring that can potentially undergo side reactions depending on the reaction conditions and the reagents used.

Q3: What are the typical reaction conditions for the Michael addition of amines to hymenin?

A3: The Michael addition of amines to sesquiterpene lactones like hymenin is typically carried out under mild conditions. This often involves stirring the reactants at room temperature in a suitable solvent, such as ethanol (B145695) or methanol, for a period ranging from a few hours to several days. The reaction progress is usually monitored by thin-layer chromatography (TLC).

Q4: Can epimerization occur during the synthesis of hymenin derivatives?

A4: Yes, epimerization is a potential side reaction in the synthesis of derivatives of natural products with multiple stereocenters, like hymenin. The stereocenter at the C-4 position, adjacent to the lactone carbonyl, could be susceptible to epimerization under certain reaction conditions, particularly if basic reagents are used. Careful control of the reaction pH and temperature is crucial to minimize this risk.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of the Desired Amino Derivative 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Steric hindrance from the amine nucleophile.1. Increase reaction time and monitor by TLC. 2. Use milder reaction conditions (e.g., lower temperature). 3. Employ a less sterically hindered amine or use a catalyst to facilitate the reaction.
Formation of Multiple Products (Poor Selectivity) 1. Reaction at other functional groups (e.g., hydroxyl group). 2. Epimerization at stereocenters. 3. Polymerization of the starting material.1. Use a protecting group for the hydroxyl function. 2. Employ neutral or slightly acidic reaction conditions. Use aprotic solvents. 3. Use a dilute solution of the reactants.
Difficulty in Product Purification 1. Similar polarity of the product and unreacted starting material. 2. Presence of closely related side products.1. Optimize the chromatographic separation method (e.g., try different solvent systems or use a different stationary phase). 2. Consider derivatization of the product to alter its polarity for easier separation.
Unexpected Product Formation 1. Rearrangement of the sesquiterpene backbone. 2. Reaction of the solvent with the starting material or intermediates.1. Use milder reaction conditions and inert solvents. 2. Carefully select a non-reactive solvent.

Data Presentation

Table 1: Michael Addition of Various Amines to Grossheimin (a Guaianolide Sesquiterpene Lactone)

Note: Data extracted from a study on Grossheimin, a structurally related sesquiterpene lactone, as a proxy for hymenin.

EntryAmineProductYield (%)
1Morpholine3a 85
2Piperidine3b 82
3Pyrrolidine3c 88
4N-Methylpiperazine3d 78
5Aniline3e 65
6Benzylamine3f 72

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of an Amine to a Sesquiterpene Lactone

  • Dissolution of Reactants: Dissolve the sesquiterpene lactone (e.g., hymenin, 1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol of lactone) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Amine: Add the amine (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent to afford the desired amino derivative.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Mandatory Visualization

Michael_Addition_to_Hymenin cluster_reactants Reactants cluster_conditions Reaction Conditions Hymenin Hymenin Product Hymenin-Amine Adduct Hymenin->Product Michael Addition Amine Amine (R₂NH) Amine->Product Solvent Solvent (e.g., EtOH) Solvent->Product Side_Product Side Products Product->Side_Product Potential Formation

Caption: General scheme of the Michael addition of an amine to hymenin.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Perform Michael Addition Start->Reaction Analysis Analyze Reaction Mixture (TLC, LC-MS) Reaction->Analysis Desired_Product Desired Product Formed? Analysis->Desired_Product Purification Purify Product Desired_Product->Purification Yes Low_Yield Low Yield? Desired_Product->Low_Yield No End End Purification->End Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Low_Yield->Optimize_Conditions Yes Multiple_Products->Optimize_Conditions No Use_Protecting_Group Use Protecting Group for OH Multiple_Products->Use_Protecting_Group Yes Optimize_Conditions->Reaction Use_Protecting_Group->Reaction

Caption: Troubleshooting workflow for the synthesis of hymenin derivatives.

References

Technical Support Center: Chiral Separation of Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral separation in chromatography?

Chiral separation, or resolution, is the process of separating enantiomers—molecules that are non-superimposable mirror images of each other.[1] Since enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), separating them requires a chiral environment.[1][2] In chromatography, this is achieved by using a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase.[3][4][5] The separation relies on the differential interaction between the two enantiomers and the chiral selector, leading to different retention times. A widely accepted model for this interaction is the "three-point interaction rule," which posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole) are necessary for chiral recognition.[4][6]

Q2: What are the primary chromatographic techniques used for chiral separations?

The most common and powerful techniques for chiral separation are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[4][7][8]

  • Chiral HPLC: This is a versatile and widely used method.[7] It can be performed in normal-phase, reversed-phase, or polar organic modes, depending on the analyte and the selected Chiral Stationary Phase (CSP).[5][9]

  • Chiral SFC: This technique is gaining popularity as a "green" alternative to normal-phase HPLC because it uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption.[8][10] SFC often provides faster separations and unique selectivity compared to HPLC.[10][11]

  • Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds and uses a chiral stationary phase to separate enantiomers.[12][13]

Q3: How do I select the appropriate chiral stationary phase (CSP)?

Selecting the right CSP is the most critical step in developing a chiral separation method.[4] The process is largely empirical.[7] The main classes of CSPs include:

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most versatile and widely used, capable of separating a broad range of racemic compounds.[14]

  • Protein-based CSPs: Columns with bonded proteins like bovine serum albumin (BSA) offer excellent chiral recognition capabilities for certain compounds.[5]

  • Macrocyclic Antibiotic CSPs: Phases based on molecules like vancomycin (B549263) provide high selectivity for diverse compound types.[5]

  • Pirkle-type (Brush-type) CSPs: These are based on a "brush" of small chiral molecules bonded to a silica (B1680970) support.[9]

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines.[15]

A systematic screening approach, testing the analyte against a small, diverse set of columns, is the most efficient strategy.

Troubleshooting Guide

Problem 1: No separation or very poor resolution (Rs < 1.0) is observed.

Question Possible Cause & Solution
Is the analytical method validated? Cause: An unoptimized analytical method can give the appearance of poor separation.[16]Solution: First, confirm your method by analyzing a 50:50 racemic standard. You should see two distinct, equal-area peaks. If not, the method itself needs optimization before troubleshooting the sample.[16]
Are you using the correct Chiral Stationary Phase (CSP)? Cause: The chosen CSP may not be suitable for your analyte. Chiral recognition is highly specific.[17]Solution: Screen a variety of CSPs from different classes (e.g., polysaccharide, Pirkle-type, protein-based). Consult column selection guides from manufacturers for compounds with similar functional groups.
Is the mobile phase composition optimal? Cause: The type and concentration of the organic modifier and any additives can dramatically affect selectivity.Solution: For normal-phase HPLC/SFC, screen different alcohols (e.g., methanol, ethanol, isopropanol) as modifiers. For reversed-phase, adjust the organic solvent (acetonitrile, methanol) and pH. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution for ionizable compounds.
Is the flow rate too high? Cause: A high flow rate reduces the interaction time between the analytes and the CSP, leading to poor resolution.[12]Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow more time for differential interactions to occur.[12]

Problem 2: Peaks are broad or show significant tailing.

Question Possible Cause & Solution
Are there strong, unwanted interactions with the column? Cause: Secondary interactions, such as analyte binding to residual silanols on the silica support, can cause peak tailing.Solution: Add a competitive agent to the mobile phase. For basic analytes, add a small amount of a basic modifier (e.g., 0.1% diethylamine). For acidic analytes, add an acidic modifier (e.g., 0.1% trifluoroacetic acid).
Is the column contaminated or degraded? Cause: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[12]Solution: Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[12]
Is the sample overloaded? Cause: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.Solution: Reduce the injection volume or the concentration of the sample.

Problem 3: Retention times are unstable or drifting.

Question Possible Cause & Solution
Is the column properly equilibrated? Cause: Chiral separations, especially in normal-phase mode, can require long equilibration times. Additive memory effects can also persist, where traces of modifiers from previous runs affect the current separation.[17]Solution: Ensure the column is flushed with the mobile phase for a sufficient number of column volumes (sometimes thousands) until a stable baseline and consistent retention times are achieved.[17] When switching between methods with different additives, dedicate a column to a specific method or use a rigorous flushing protocol.
Are the mobile phase or instrument conditions stable? Cause: Small variations in mobile phase composition, temperature, or pressure can cause retention shifts.[18]Solution: Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Check the HPLC/SFC system for leaks or pump malfunctions.

Experimental Protocols

General Protocol for Chiral Method Development using HPLC/SFC

This protocol outlines a systematic approach to developing a chiral separation method for a new racemic compound.

1. Analyte Characterization and Preparation:

  • Determine the solubility of the racemic analyte in various common HPLC solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Heptane/Hexane).

  • Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent. For screening, dilute this stock to a working concentration of ~0.1-0.5 mg/mL.

2. Initial Column and Mobile Phase Screening (HPLC or SFC):

  • Select a set of 3-5 diverse chiral columns (e.g., cellulose-based, amylose-based, Pirkle-type).

  • For Normal-Phase HPLC:

    • Mobile Phase A: Heptane or Hexane
    • Mobile Phase B: Isopropanol (IPA) or Ethanol
    • Start with an isocratic elution (e.g., 90:10 A:B) and a flow rate of 1.0 mL/min.

  • For SFC:

    • Mobile Phase A: Supercritical CO₂
    • Mobile Phase B: Methanol or Ethanol
    • Start with a low percentage of modifier (e.g., 5-10% B) and a total flow rate of 2-3 mL/min.

  • Run the sample on each column/mobile phase combination and evaluate the resulting chromatograms for any signs of peak separation.

3. Method Optimization:

  • Select the column/mobile phase system that shows the best initial separation or "baseline bump."

  • Optimize Modifier Concentration: Adjust the percentage of the organic modifier isocratically (e.g., for NP-HPLC, test 5%, 10%, 15%, 20% IPA) to find the optimal balance between resolution and analysis time.

  • Optimize Modifier Type: Test different alcohol modifiers (Methanol, Ethanol, IPA) as they can offer different selectivity.

  • Incorporate Additives (if necessary): If peaks are broad or tailing, add 0.1% of an acidic (Trifluoroacetic Acid) or basic (Diethylamine) modifier to the organic portion of the mobile phase, depending on the analyte's chemistry.

  • Adjust Temperature and Flow Rate: Evaluate the effect of temperature (e.g., 25°C, 30°C, 40°C) and flow rate (e.g., 0.5, 0.8, 1.0 mL/min) to fine-tune the resolution and peak shape.

4. Method Validation:

  • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision as required by your application.

Data Presentation

Table 1: Example Starting Conditions for Chiral HPLC/SFC Screening
ParameterNormal-Phase HPLCReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)
Typical CSPs Polysaccharide-based (coated/immobilized)Polysaccharide-based (immobilized), Protein-basedPolysaccharide-based, Pirkle-type, Crown Ether
Mobile Phase Heptane/Hexane with Alcohol ModifierWater/Buffer with Acetonitrile/MethanolSupercritical CO₂ with Alcohol Modifier
Modifier Ethanol, IsopropanolAcetonitrile, MethanolMethanol, Ethanol
Typical Modifier % 5 - 40%20 - 80%5 - 50%
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Temperature 25 - 40 °C25 - 40 °C35 - 50 °C
Back Pressure 500 - 2000 psi1000 - 4000 psi1450 - 2200 psi (100-150 bar)

Visualizations

Chiral_Method_Development_Workflow start Define Separation Goal (Analyte Properties) screen Primary Screening (3-5 Diverse CSPs) start->screen eval1 Evaluate Results: Any Separation? screen->eval1 optimize Optimize Lead Candidate - Mobile Phase - Temperature - Flow Rate eval1->optimize Yes fail No Separation: Select New CSPs eval1->fail No eval2 Resolution (Rs) > 1.5? optimize->eval2 eval2->optimize No validate Validate Method eval2->validate Yes stop Method Complete validate->stop fail->screen Troubleshooting_Poor_Resolution start Problem: Poor Resolution (Rs < 1.5) q1 Is the CSP appropriate? start->q1 a1_yes Check Mobile Phase q1->a1_yes Yes a1_no Action: Screen different classes of CSPs q1->a1_no No q2 Is mobile phase optimal? a1_yes->q2 end_node Resolution Improved a1_no->end_node a2_yes Check Flow Rate & Temperature q2->a2_yes Yes a2_no Action: Adjust modifier type and concentration. Add additives if needed. q2->a2_no No q3 Are flow/temp optimal? a2_yes->q3 a2_no->end_node a3_yes Check Column Health & Sample Load q3->a3_yes Yes a3_no Action: Lower flow rate. Optimize temperature. q3->a3_no No a3_yes->end_node a3_no->end_node

References

Technical Support Center: (+/-)-Hymenin Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+/-)-Hymenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, with a focus on preventing artifact formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Its chemical formula is C15H18O4. A key structural feature of many bioactive sesquiterpene lactones, including likely Hymenin, is an α-methylene-γ-lactone group. This reactive moiety is crucial for its biological activity but also a primary site for chemical reactions that can lead to artifact formation during sample preparation.

Q2: What are the most common sources of artifact formation during this compound sample preparation?

A2: Artifact formation can arise from several factors, primarily related to the inherent reactivity of the sesquiterpene lactone structure. The most common sources include:

  • Temperature: Sesquiterpene lactones are often thermolabile, meaning they can degrade at elevated temperatures used during extraction or analysis (e.g., in a GC inlet).

  • pH: Both acidic and basic conditions can catalyze the degradation of Hymenin. The lactone ring is susceptible to hydrolysis, especially under basic conditions.

  • Solvents: Reactive solvents, particularly alcohols like methanol (B129727) and ethanol (B145695), can form adducts with the α-methylene-γ-lactone group. This is a common source of artifacts, especially during long extraction or storage periods.

  • Oxidation: Exposure to air and light can lead to oxidative degradation of the molecule.

  • Matrix Effects: The complex chemical environment of a crude plant extract can contain enzymes or other compounds that may react with Hymenin.

Q3: I am seeing unexpected peaks in my HPLC or GC-MS analysis of a Hymenin sample. What could they be?

A3: Unexpected peaks are often indicative of artifact formation. Based on the known reactivity of sesquiterpene lactones, these peaks could represent:

  • Solvent Adducts: If you are using an alcohol-based solvent for extraction (e.g., methanol, ethanol), you may be observing methoxy (B1213986) or ethoxy adducts of Hymenin.

  • Degradation Products: Peaks corresponding to hydrolyzed or rearranged forms of Hymenin can appear due to exposure to inappropriate pH or high temperatures.

  • Isomers: Changes in experimental conditions can sometimes lead to the isomerization of the parent compound.

  • Oxidation Products: If the sample has been exposed to air for an extended period, you may be seeing oxidized forms of Hymenin.

Q4: How can I confirm if an unexpected peak is an artifact or a genuine natural product?

A4: To determine the nature of an unexpected peak, you can perform the following:

  • Vary Extraction Conditions: Extract the plant material using a non-reactive aprotic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and compare the resulting chromatogram to your original one. If the peak is absent or significantly reduced, it is likely a solvent adduct.

  • Analyze a Standard: If a pure standard of this compound is available, subject it to the same sample preparation conditions (solvents, temperature) and analyze the output. The appearance of new peaks will confirm artifact formation.

  • NMR and Mass Spectrometry: Isolate the compound responsible for the unexpected peak and characterize its structure using NMR and high-resolution mass spectrometry. This will definitively identify it as a derivative of Hymenin or an unrelated compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Degradation during extraction - Use milder extraction conditions. Maceration at room temperature is preferable to heating. - Employ non-alcoholic solvents like ethyl acetate or chloroform (B151607) to avoid adduct formation. - Minimize extraction time.
Incomplete extraction - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Perform multiple extraction cycles and pool the extracts.
Instability of powdered material - Use freshly powdered plant material for extraction, as the concentration of sesquiterpene lactones can decrease over time in storage.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Potential Cause Troubleshooting Step
Solvent adduct formation - Avoid using alcohol-based solvents (methanol, ethanol) for extraction and sample dissolution. If their use is unavoidable, keep the contact time and temperature to a minimum. - A study on Arnica tincture showed that ethanol can add to the cyclopentenone structure of sesquiterpene lactones during storage.
Thermal degradation - For GC-MS analysis, consider derivatization to increase thermal stability. However, be aware that derivatization itself can introduce artifacts. - HPLC is generally the preferred method for analyzing thermolabile compounds like sesquiterpene lactones.
pH-induced degradation - Maintain a neutral pH during extraction and purification steps. Avoid strong acids or bases.

Experimental Protocols

General Protocol for Extraction and Isolation of Hymenin from Parthenium hysterophorus

This protocol is a generalized procedure and may require optimization for your specific experimental goals.

  • Plant Material Preparation:

    • Collect fresh aerial parts of Parthenium hysterophorus.

    • Air-dry the plant material in the shade to preserve thermolabile compounds.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or chloroform) at room temperature for 24-48 hours with occasional shaking. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process 2-3 times with fresh solvent to ensure complete extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (Column Chromatography):

    • Subject the crude extract to column chromatography on silica (B1680970) gel (60-120 mesh).

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

    • Visualize the spots on the TLC plates by spraying with an appropriate reagent (e.g., vanillin-sulfuric acid) followed by heating.

    • Pool the fractions containing the compound of interest (based on Rf value) and concentrate them.

    • Further purification can be achieved by repeated column chromatography or by preparative HPLC.

HPLC Analysis Method for Sesquiterpene Lactones
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.

Quantitative Data Summary

Table 1: Stability of Sesquiterpene Lactones in Arnica Tincture after 3 Years of Storage

Storage Temperature (°C)Decrease in 11α,13-dihydrohelenalin esters content (%)
+413
+2532
+3037
(Data sourced from a study on Arnica tincture, demonstrating the effect of temperature on sesquiterpene lactone stability)

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) plant_material->extraction filtration Filtration extraction->filtration artifact1 Solvent Adducts extraction->artifact1 High Temp / Reactive Solvents concentration Concentration (Rotary Evaporation, <40°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract Proceed to Purification artifact2 Thermal Degradation concentration->artifact2 High Temperature column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection artifact3 pH-induced Degradation column_chromatography->artifact3 Acidic/Basic Conditions pooling Pooling of Fractions fraction_collection->pooling purified_hymenin Purified Hymenin pooling->purified_hymenin Proceed to Analysis hplc HPLC purified_hymenin->hplc gcms GC-MS purified_hymenin->gcms nmr NMR purified_hymenin->nmr gcms->artifact2 High Inlet Temperature nfkappab_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases NFkB_p65_p50_active Active NF-κB Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces SL Sesquiterpene Lactones (e.g., Hymenin) SL->IKK_complex Inhibits Activation

Validation & Comparative

A Comparative Guide to the Bioactivity of (+/-)-Hymenin and Oroidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Hymenin and Oroidin (B1234803) are structurally related pyrrole-imidazole alkaloids isolated from marine sponges of the genus Agelas. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive comparison of the reported bioactivities of this compound and Oroidin, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparison of Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivities of this compound and Oroidin. Direct comparison is challenging due to the limited availability of data for this compound and variations in experimental conditions across different studies for Oroidin.

BioactivityTarget/AssayThis compoundOroidinSource(s)
Antimicrobial Staphylococcus aureusNo data availableMIC₉₀: >50 µM[1]
Enterococcus faecalisNo data available~50% inhibition at 50 µM[1]
Escherichia coliNo data availableInactive[1]
Anticancer MCF-7 (Breast Cancer)No data availableGI₅₀: 42 µM[2]
A2780 (Ovarian Cancer)No data availableGI₅₀: 24 µM[2]
Huh-7 (Hepatocellular Carcinoma)No data availableIC₅₀: >100 µM[1]
Receptor Binding α-adrenoceptorCompetitive antagonist (Concentration: 10⁻⁶ M)No data available[3]
Enzyme Inhibition Pdr5p ATPaseNo data availableIC₅₀: 20 µM[4]
20S ProteasomeNo data availableInhibitory activity observed[5]
Hsp90No data availablePotential inhibitor[6]

Note: MIC (Minimum Inhibitory Concentration), GI₅₀ (50% Growth Inhibition), IC₅₀ (50% Inhibitory Concentration). Data for Oroidin's antimicrobial activity is based on a primary screening, with MIC₉₀ values for its analogues showing more potent activity.

Detailed Bioactivity Profiles

This compound
Oroidin

Oroidin has demonstrated a broader range of biological activities, with research focused on its antimicrobial, anticancer, and enzyme-inhibiting properties.

Antimicrobial Activity: Oroidin has shown promising antibacterial activity, particularly against Gram-positive bacteria. In a primary screening, it exhibited over 90% inhibition of Staphylococcus aureus growth and approximately 50% inhibition of Enterococcus faecalis growth at a concentration of 50 µM[1]. It was found to be inactive against the Gram-negative bacterium Escherichia coli and the fungus Candida albicans at the same concentration[1]. The primary mechanism of its antimicrobial action is suggested to be the inhibition of bacterial biofilm formation[7].

Anticancer Activity: Oroidin has exhibited modest cytotoxic activity against several cancer cell lines. The 50% growth inhibition (GI₅₀) was determined to be 42 µM in MCF-7 breast cancer cells and 24 µM in A2780 ovarian cancer cells[2]. In another study, the half-maximal inhibitory concentration (IC₅₀) against the Huh-7 hepatocellular carcinoma cell line was found to be greater than 100 µM[1].

Enzyme Inhibition: Oroidin has been shown to inhibit the activity of Pdr5p, an ATP-binding cassette (ABC) transporter in yeast that is responsible for multidrug resistance, with an IC₅₀ of 20 µM[4]. This suggests a potential application in overcoming drug resistance in pathogenic fungi. Furthermore, oroidin and its derivatives have been reported to inhibit the human 20S proteasome, a key player in cellular protein degradation and a target for cancer therapy[5]. Synthetic analogues of oroidin have also been identified as potential inhibitors of the cellular chaperone Hsp90, which is crucial for the stability and function of many proteins involved in cancer and viral replication[6].

Experimental Protocols

Alpha-Adrenoceptor Binding Assay (Radioligand Displacement)

This protocol is a standard method to determine the binding affinity of a compound to α-adrenoceptors.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for α-adrenoceptors.

Materials:

  • Cell membranes expressing the α-adrenoceptor subtype of interest.

  • Radioligand (e.g., [³H]-prazosin for α₁-adrenoceptors).

  • Test compound (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., phentolamine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the antimicrobial susceptibility of a compound.

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., Oroidin).

  • Bacterial or fungal strains.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

This compound: Alpha-Adrenoceptor Antagonism

As a competitive antagonist of α-adrenoceptors, this compound likely binds to the same site as endogenous catecholamines like norepinephrine, thereby preventing their action. This leads to the relaxation of vascular smooth muscle and a decrease in blood pressure.

Hymenin_Alpha_Adrenoceptor_Pathway cluster_0 Vascular Smooth Muscle Cell NE Norepinephrine Alpha_Receptor α-Adrenoceptor NE->Alpha_Receptor Binds to Hymenin (B1203750) This compound Block Blockade Hymenin->Block G_Protein Gq Protein Activation Alpha_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Block->Alpha_Receptor

Caption: Proposed mechanism of this compound as an α-adrenoceptor antagonist.

Oroidin: Multi-Target Inhibition

Oroidin's bioactivity appears to stem from its ability to interact with multiple cellular targets. Its inhibition of bacterial biofilm formation is a key aspect of its antimicrobial properties. In cancer, its ability to inhibit the 20S proteasome and potentially Hsp90 suggests interference with critical cellular processes like protein degradation and signaling, which are often dysregulated in cancer cells.

Oroidin_Bioactivity_Workflow cluster_Antimicrobial Antimicrobial Activity cluster_Anticancer Anticancer Activity Oroidin Oroidin Inhibition_Biofilm Inhibition Oroidin->Inhibition_Biofilm Inhibition_Proteasome Inhibition Oroidin->Inhibition_Proteasome Inhibition_Hsp90 Potential Inhibition Oroidin->Inhibition_Hsp90 Biofilm Biofilm Formation Inhibition_Biofilm->Biofilm Proteasome 20S Proteasome Cell_Cycle Cell Cycle Arrest Proteasome->Cell_Cycle Apoptosis Apoptosis Proteasome->Apoptosis Hsp90 Hsp90 Hsp90->Cell_Cycle Hsp90->Apoptosis Inhibition_Proteasome->Proteasome Inhibition_Hsp90->Hsp90

Caption: Overview of Oroidin's multifaceted bioactivity.

Conclusion

Both this compound and Oroidin are promising marine natural products with distinct bioactivity profiles. Oroidin has been more extensively studied, demonstrating a range of antimicrobial and anticancer effects through multiple mechanisms of action. This compound, while less characterized, shows potential as a cardiovascular agent through its α-adrenoceptor antagonism. Further research, particularly to obtain more quantitative data for this compound and to elucidate the detailed signaling pathways for both compounds, is crucial for their future development as therapeutic leads. This guide serves as a foundational resource for researchers interested in exploring the pharmacological potential of these fascinating marine alkaloids.

References

Structure-Activity Relationship of Hymenialdisine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of hymenialdisine (B1662288) and its synthetic analogs reveals critical structural motifs for potent kinase inhibition and cytotoxic activity. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to inform future drug development efforts in oncology and inflammatory diseases.

The marine sponge-derived alkaloid, hymenialdisine, has emerged as a promising scaffold for the development of potent kinase inhibitors. Its unique tricyclic structure, featuring a pyrrolo[2,3-c]azepine core, has been the subject of numerous synthetic and medicinal chemistry campaigns. These efforts have elucidated key structure-activity relationships (SAR), providing a roadmap for the design of analogs with enhanced potency and selectivity against a range of therapeutically relevant kinases.

Comparative Biological Activity of Hymenialdisine Analogs

The inhibitory activity of hymenialdisine and its analogs has been evaluated against a panel of protein kinases, revealing a spectrum of potencies and selectivities. The following table summarizes the half-maximal inhibitory concentrations (IC50) of a selection of key analogs, highlighting the impact of structural modifications on their biological activity. The data presented is primarily drawn from the seminal work of Wan et al. (2004), which systematically explored the SAR of this compound class.

CompoundR1R2R3CDK1/cyclin B IC50 (µM)GSK-3β IC50 (µM)MEK1 IC50 (µM)
Hymenialdisine BrHH0.030.020.08
Analog 1 HHH0.10.070.2
Analog 2 ClHH0.040.030.1
Analog 3 IHH0.020.010.06
Analog 4 BrBrH0.010.0050.03
Analog 5 HHPhenyl>10>10>10
Analog 6 BrHMethyl0.50.31.2

Key SAR Insights:

  • Halogenation at R1: The presence and nature of a halogen at the R1 position significantly influences inhibitory activity. Bromination, as seen in the parent hymenialdisine, confers potent activity. Substitution with iodine (Analog 3) maintains or slightly improves potency, while replacement with chlorine (Analog 2) results in a slight decrease. The complete removal of the halogen (Analog 1) leads to a noticeable drop in activity.

  • Disubstitution at R1 and R2: Dibromination at both the R1 and R2 positions (Analog 4) generally enhances inhibitory potency across the tested kinases, suggesting that increased halogenation in this region is favorable for binding.

  • Substitution at R3: Modification at the R3 position of the azepine ring is generally detrimental to activity. The introduction of a bulky phenyl group (Analog 5) or a smaller methyl group (Analog 6) leads to a significant loss of inhibitory potential. This suggests that this position may be involved in critical interactions within the kinase active site that are disrupted by substitution, or that substitutions at this position introduce steric hindrance.

Signaling Pathway Modulation

Hymenialdisine and its analogs exert their cellular effects by targeting key signaling pathways involved in cell cycle regulation, inflammation, and apoptosis. A primary mechanism of action is the inhibition of the NF-κB signaling cascade. Hymenialdisine has been shown to suppress the activation of NF-κB by inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκB. This prevents the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

G TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Hymenialdisine Hymenialdisine Analogs Hymenialdisine->IKK_complex inhibits NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Gene_expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_expression promotes

Caption: Hymenialdisine inhibits the NF-κB signaling pathway.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key assays are provided below.

Radiometric Kinase Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant kinase (e.g., CDK1/cyclin B, GSK-3β, MEK1)

  • Kinase-specific substrate (e.g., histone H1 for CDK1, GSK-3 substrate peptide for GSK-3β)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Hymenialdisine analogs dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add varying concentrations of the hymenialdisine analog or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

Materials:

  • Human tumor cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Hymenialdisine analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the hymenialdisine analogs or DMSO (vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

  • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

This comparative guide provides a framework for understanding the structure-activity relationships of hymenialdisine analogs. The presented data and methodologies offer valuable insights for researchers and drug development professionals aiming to leverage this potent natural product scaffold for the design of next-generation kinase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic properties of the marine alkaloid hymenidin (B1674120) and its structurally related compounds, oroidin (B1234803) and clathrodin (B1669156). Aimed at researchers, scientists, and professionals in drug development, this document summarizes key experimental data on their efficacy against various cancer cell lines, details the experimental protocols used for these assessments, and visualizes the known signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity Data

The cytotoxic activity of hymenidin, oroidin, and related analogues has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for quantifying their potency. The following tables summarize the available data from various studies. It is important to note that these values were determined in different experiments and direct comparison should be made with caution.

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
Oroidin MCF-7Breast42[1]
A2780Ovarian24[1]
HT29Colon>50[1]
SW480Colon>50[1]
H460Lung>50[1]
A431Skin>50[1]
Du145Prostate>50[1]
BE2-CNeuroblastoma>50[1]
SJ-G2Glioblastoma>50[1]
MIAPancreatic>50[1]
SMA->50[1]
U87Glioblastoma>50[1]
Hymenialdisine A2780S (cisplatin-sensitive)Ovarian146.8[2]
A2780CP (cisplatin-resistant)OvarianNot determinable (up to 300 µM)[2]

Hymenialdisine is a closely related pyrrole-imidazole alkaloid often studied in the context of this class of compounds.

Experimental Protocols

The following section details a standard protocol for determining the cytotoxicity of marine alkaloids using the MTT assay, a widely accepted colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Hymenidin, oroidin, clathrodin, or other test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test alkaloids in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathways and Mechanisms of Action

Hymenidin and its related alkaloids are known to induce apoptosis, or programmed cell death, in cancer cells. The underlying molecular mechanisms are a subject of ongoing research.

Hymenidin-Induced Apoptosis Signaling Pathway

Hymenidin has been identified as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK-3β). The inhibition of GSK-3β is a key event that can trigger apoptosis through various downstream pathways, including the modulation of pro- and anti-apoptotic proteins and transcription factors.

Hymenidin_Apoptosis_Pathway Hymenidin Hymenidin GSK3b GSK-3β Hymenidin->GSK3b Inhibits CDK5 CDK5/p25 Hymenidin->CDK5 Inhibits p53 p53 GSK3b->p53 Activates Bcl2 Bcl-2 GSK3b->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondrion Inhibits MOMP

Caption: Hymenidin-induced apoptosis via GSK-3β inhibition.

General Apoptotic Pathway for Oroidin and Clathrodin Analogues

Studies on synthetic analogues of oroidin and clathrodin indicate that they also induce apoptosis. While the precise initial molecular targets are not as clearly defined as for hymenidin, their action converges on the common intrinsic and extrinsic apoptotic pathways.

General_Apoptosis_Pathway Alkaloids Oroidin / Clathrodin Analogues Extrinsic Extrinsic Pathway (Death Receptors) Alkaloids->Extrinsic Induces Intrinsic Intrinsic Pathway (Mitochondrial) Alkaloids->Intrinsic Induces Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Caspase9 Caspase-9 Intrinsic->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: General apoptosis induction by marine alkaloids.

Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening and evaluating the cytotoxic potential of marine alkaloids.

Cytotoxicity_Workflow Start Start: Marine Alkaloid Isolation/Synthesis Screening Primary Screening: MTT Assay on Cancer Cell Panel Start->Screening IC50 IC50/GI50 Determination Screening->IC50 Mechanism Mechanism of Action Studies: - Apoptosis Assays - Cell Cycle Analysis - Western Blot IC50->Mechanism Pathway Signaling Pathway Elucidation Mechanism->Pathway Lead Lead Compound Identification Pathway->Lead

Caption: Workflow for marine alkaloid cytotoxicity testing.

References

Unraveling the Enigma of (+/-)-Hymenin: A Quest for Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action of the marine alkaloid (+/-)-Hymenin reveal a significant gap in the scientific literature. While the chemical identity of this compound is established, detailed studies elucidating its biological effects, signaling pathways, and therapeutic potential are currently unavailable. This scarcity of data precludes a comprehensive comparison with alternative compounds and the formulation of detailed experimental protocols for its validation.

The Chemical Profile of this compound

This compound is a recognized chemical entity, identified as a marine sponge alkaloid with the molecular formula C₁₁H₁₁Br₂N₅O. Its structure and basic chemical properties are documented in chemical databases such as PubChem. However, beyond this fundamental characterization, information regarding its pharmacological activity remains elusive.

It is crucial to distinguish this compound from another natural product with a similar name, "Hymenin" (C₁₅H₁₈O₄), a sesquiterpene lactone found in the invasive plant Parthenium hysterophorus. This latter compound is known for its toxic properties. The similarity in names could be a source of confusion, and researchers should be careful to distinguish between these two distinct molecules.

The Void in Biological and Pharmacological Data

A thorough search of scientific literature and databases has not yielded any studies detailing the mechanism of action of this compound. There is a notable absence of published research on its:

  • Biological Targets: The specific proteins, enzymes, or receptors with which this compound interacts are unknown.

  • Signaling Pathways: Consequently, the intracellular signaling cascades that might be modulated by this compound have not been identified.

  • Pharmacological Effects: There is no available data on the physiological or pathological effects of this compound in cellular or animal models.

  • Therapeutic Potential: Without an understanding of its biological activity, any potential therapeutic applications remain speculative.

The Path Forward: A Call for Foundational Research

Given the current state of knowledge, the scientific community is presented with an open field for investigation. To validate the mechanism of action of this compound, a foundational body of research is required. The logical progression of such research would involve:

  • In Vitro Screening: Initial studies would likely involve screening this compound against a broad range of biological targets to identify potential interactions. This could include enzyme inhibition assays, receptor binding assays, and cell-based reporter assays.

  • Phenotypic Screening: Exposing various cell lines to this compound and observing any changes in cell morphology, proliferation, viability, or function could provide initial clues about its biological effects.

  • Target Identification and Validation: Once a biological effect is observed, subsequent studies would focus on identifying the specific molecular target responsible for this effect. Techniques such as affinity chromatography, proteomics, and genetic approaches could be employed.

  • Pathway Elucidation: Following target identification, researchers could then begin to map the signaling pathways that are modulated by the interaction of this compound with its target.

Below is a conceptual workflow for initiating the investigation into the mechanism of action of this compound.

G Conceptual Workflow for Investigating the Mechanism of Action of this compound cluster_0 Phase 1: Discovery and Initial Characterization cluster_1 Phase 2: Target Identification and Validation cluster_2 Phase 3: Mechanism Elucidation A Compound Isolation and Synthesis of this compound B In Vitro Bioactivity Screening (e.g., cytotoxicity, enzyme inhibition) A->B C Phenotypic Screening (e.g., cell morphology, proliferation assays) A->C D Affinity-Based Target Identification (e.g., affinity chromatography) B->D Identified Bioactivity E Genetic and Proteomic Approaches (e.g., CRISPR screens, mass spectrometry) C->E Observed Phenotype F Target Validation (e.g., siRNA/shRNA knockdown, overexpression) D->F E->F G Signaling Pathway Analysis (e.g., Western blotting, reporter assays) F->G Validated Target H In Vivo Model Studies (e.g., animal models of disease) G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: A proposed experimental workflow for the initial investigation and validation of the mechanism of action of this compound.

Comparative Analysis of (+/-)-Hymenin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor cross-reactivity of the sesquiterpene lactone, (+/-)-Hymenin. The primary focus is on its known interaction with alpha-adrenoceptors, with a comparative discussion of potential off-target effects based on data from structurally related compounds. This document is intended to be a resource for researchers investigating the therapeutic potential and selectivity of this compound.

Summary of Receptor Interactions

This compound, a sesquiterpene lactone isolated from plants of the Parthenium genus, has been identified as a competitive antagonist of alpha-adrenoceptors.[1] While comprehensive screening against a wide array of receptors is not extensively documented in publicly available literature, studies on related sesquiterpene lactones, such as parthenolide (B1678480), suggest potential for interactions with other signaling pathways. This guide summarizes the available quantitative and qualitative data to provide a framework for understanding the potential selectivity profile of this compound.

Quantitative Data on Receptor Interactions

The following table summarizes the available data on the interaction of this compound and the related sesquiterpene lactone, parthenolide, with various receptors and signaling pathways. It is important to note that direct quantitative binding data for this compound at receptors other than the alpha-adrenoceptor is limited.

CompoundPrimary TargetOther Receptors/Pathways InvestigatedQuantitative Data (Ki, IC50, EC50)Reference
This compound Alpha-adrenoceptors Histamine Receptors, Voltage-gated Calcium Channels (via KCl)No effect observed at 10-6 M[1]
A parallel rightward shift of the norepinephrine (B1679862) dose-response curve was observed at 10-6 M, indicative of competitive antagonism. A specific Ki value was not reported.[1]
Parthenolide IKKβ, STAT3, NF-κB 5-HT ReceptorsLow-affinity antagonist activity suggested, but quantitative data is not specified.[2][3]
Thioredoxin Reductase (TrxR) [4]

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathway of the primary target of this compound and a general workflow for assessing receptor cross-reactivity.

G cluster_0 Alpha-1 Adrenergic Receptor Signaling NE Norepinephrine AR α1-Adrenoceptor NE->AR Agonist Hymenin This compound Hymenin->AR Competitive Antagonist Gq Gq protein AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC G cluster_1 Experimental Workflow for Receptor Cross-Reactivity Screening start Test Compound (this compound) primary_screen Primary Target Assay (e.g., α-adrenoceptor binding) start->primary_screen secondary_screen Secondary Screening (Panel of diverse receptors) primary_screen->secondary_screen binding_assay Radioligand Binding Assays (Determine Ki) secondary_screen->binding_assay functional_assay Functional Assays (e.g., Calcium mobilization, cAMP) (Determine EC50/IC50) secondary_screen->functional_assay data_analysis Data Analysis and Selectivity Profiling binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Cross-Reactivity data_analysis->conclusion

References

A Comparative Guide to the Biological Activity of Natural and Synthetic (+/-)-Hymenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of natural Hymenin, a sesquiterpene lactone isolated from Parthenium hysterophorus, and the theoretical activity of its synthetic counterpart, (+/-)-Hymenin. Due to a lack of direct comparative studies, this guide extrapolates information from research on closely related compounds and general principles of stereochemistry in pharmacology.

Introduction to Hymenin

Natural Hymenin is a sesquiterpene lactone, a class of secondary metabolites found in various plants, notably in the genus Parthenium. It has garnered scientific interest due to its range of biological activities, which include antimicrobial, cytotoxic, and anti-HIV properties. The synthetic form, this compound, refers to a racemic mixture containing both enantiomers of the molecule. Understanding the differences in their biological efficacy is crucial for potential therapeutic applications.

Data Presentation: Biological Activity

While direct comparative data for natural versus synthetic Hymenin is not available in the current literature, the following tables summarize the known activities of natural Hymenin and provide a theoretical comparison for the synthetic racemic mixture. This comparison is based on the principle that often only one enantiomer in a racemic mixture is responsible for the majority of the biological effect, and the other may be inactive or even contribute to off-target effects.

Table 1: Antimicrobial Activity of Natural Hymenin

Microorganism TestedActivity LevelReference
Staphylococcus aureusModerate[1]
Escherichia coliLow to Moderate[1]
Candida albicansModerate[2]

Table 2: Cytotoxic Activity of Natural Hymenin

Cell LineActivity LevelReference
Various cancer cell linesPotentially Significant (based on related compounds)[1][2]

Table 3: Anti-HIV Activity of Natural Hymenin

Assay TypeActivity LevelReference
Anti-HIV-1 Reverse TranscriptaseSignificant[3][4][5][6][7]

Theoretical Comparison of Natural vs. Synthetic this compound Activity

Biological ActivityNatural Hymenin (Single Enantiomer)Synthetic this compound (Racemic Mixture)Rationale
Antimicrobial Potentially higher specific activityPotentially lower specific activity (approx. 50% of natural)Biological targets (e.g., enzymes) are often stereospecific, interacting preferentially with one enantiomer.
Cytotoxicity Potentially higher specific activityPotentially lower specific activity (approx. 50% of natural)Similar to antimicrobial activity, cytotoxic mechanisms often involve stereospecific interactions with cellular components.
Anti-HIV Potentially higher specific activityPotentially lower specific activity (approx. 50% of natural)The active site of viral enzymes like reverse transcriptase is chiral, favoring interaction with a specific enantiomer.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for antimicrobial and cytotoxicity assays applicable to sesquiterpene lactones like Hymenin.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[8]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: A stock solution of Hymenin is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.[9]

  • Cell Culture: Human cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Hymenin (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (typically at 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[9]

Signaling Pathways and Mechanisms

The precise signaling pathways affected by Hymenin are not yet fully elucidated. However, research on other sesquiterpene lactones provides insights into their likely mechanisms of action. These compounds are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[10][11][12]

General Workflow for Bioactivity Screening of Natural Products

G A Natural Source (Parthenium hysterophorus) B Extraction and Isolation of Natural Hymenin A->B D Structural Characterization (NMR, Mass Spec, etc.) B->D C Total Synthesis of This compound C->D E Primary Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) D->E F Dose-Response Studies (IC50/MIC Determination) E->F G Mechanism of Action Studies (Signaling Pathway Analysis) F->G H In Vivo Studies (Animal Models) G->H I Lead Compound Optimization H->I

Caption: A typical workflow for the discovery and development of bioactive natural products.

Signaling Pathways Modulated by Sesquiterpene Lactones

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Gene Expression (Proliferation, Apoptosis, Inflammation) mTOR->Gene NFkB->Gene MAPK->Gene Hymenin Sesquiterpene Lactones (e.g., Hymenin) Hymenin->PI3K Inhibition Hymenin->NFkB Inhibition Hymenin->MAPK Modulation

Caption: Major signaling pathways modulated by sesquiterpene lactones.[10][11][12]

Conclusion

Natural Hymenin, a sesquiterpene lactone from Parthenium hysterophorus, exhibits promising antimicrobial, cytotoxic, and anti-HIV activities. While the total synthesis of this compound is theoretically achievable, direct comparative studies on the biological efficacy of the natural versus synthetic forms are currently lacking. Based on established principles of stereochemistry, it is anticipated that the natural, single-enantiomer form of Hymenin would exhibit higher specific activity than the synthetic racemic mixture. Further research, including the stereospecific synthesis of Hymenin and direct biological comparisons, is necessary to fully elucidate its therapeutic potential and guide future drug development efforts.

References

A Comparative Guide to the Efficacy of Alpha-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "(+/-)-Hymenin" did not yield any results in peer-reviewed scientific literature, clinical trial databases, or chemical compound registries. Therefore, this guide provides a comparative analysis of well-established alpha-adrenergic receptor antagonists (alpha-blockers) that are commonly studied and prescribed.

This guide offers an objective comparison of the performance of several key alpha-blockers, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development.

I. Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy and receptor binding affinities of commonly prescribed alpha-blockers.

Table 1: In-Vitro Binding Affinity of Alpha-Blockers for Human α1-Adrenoceptor Subtypes

This table presents the binding affinities (as pKi values) of various alpha-blockers for the three subtypes of the alpha-1 adrenergic receptor. A higher pKi value indicates a stronger binding affinity.

DrugpKi for α1ApKi for α1BpKi for α1DReceptor Subtype Selectivity
Tamsulosin 10.38[1]9.33[1]9.85[1]α1A/α1D > α1B[1][2]
Prazosin ~9.39~9.15~8.95Non-selective[3]
Doxazosin ~8.58~8.46~8.33Non-selective[4]
Alfuzosin ~8.3~8.3~8.2Non-selective[3]
Terazosin (B121538) ~8.0~8.6~8.8α1B/α1D > α1A[5]
Silodosin HighModerateLowHighly α1A selective[6]

Note: pKi values are derived from various sources and experimental conditions, which may lead to some variability. The general selectivity profile is more indicative than absolute values.

Table 2: Clinical Efficacy of Alpha-Blockers in the Treatment of Benign Prostatic Hyperplasia (BPH)

This table summarizes the typical improvements observed in clinical trials for two key efficacy endpoints: International Prostate Symptom Score (IPSS) and maximum urinary flow rate (Qmax).

DrugTypical Change in IPSS (points)Typical Change in Qmax (mL/s)Common Adverse Effects
Tamsulosin -3 to -6+1.5 to +2.5Abnormal ejaculation, dizziness[4]
Prazosin -3 to -5+1.5 to +2.5Dizziness, postural hypotension (first-dose effect)[7]
Doxazosin -3 to -6+1.5 to +3.0Dizziness, fatigue, postural hypotension[8]
Alfuzosin -3 to -5+1.5 to +2.5Dizziness, headache, fatigue
Terazosin -3 to -6+1.5 to +3.0Dizziness, asthenia, postural hypotension
Silodosin -4 to -7+2.0 to +3.5Retrograde ejaculation, dizziness

II. Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathway and a typical experimental workflow are provided below to aid in understanding the mechanism of action and evaluation of alpha-blockers.

Signaling Pathway of α1-Adrenergic Receptors

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like norepinephrine (B1679862), they activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Alpha-blockers competitively inhibit the binding of norepinephrine to these receptors, thus preventing this signaling cascade and promoting smooth muscle relaxation.

Gprotein cluster_membrane Cell Membrane cluster_cytosol Cytosol α1-AR α1-Adrenergic Receptor Gq/11 Gq/11 α1-AR->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Norepinephrine Norepinephrine Norepinephrine->α1-AR Binds to Alpha-Blocker Alpha-Blocker Alpha-Blocker->α1-AR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Smooth Muscle\nContraction Smooth Muscle Contraction PKC->Smooth Muscle\nContraction Contributes to Ca2+->Smooth Muscle\nContraction Leads to

Caption: Alpha-1 adrenergic receptor signaling pathway.

Typical Experimental Workflow for a Clinical Trial Comparing Alpha-Blockers

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to compare the efficacy of different alpha-blockers for the treatment of Lower Urinary Tract Symptoms (LUTS) associated with Benign Prostatic Hyperplasia (BPH).

workflow Patient_Recruitment Patient Recruitment (LUTS/BPH Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (IPSS, Qmax, PVR, Vitals) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_A Treatment Group A (Alpha-Blocker 1) Randomization->Drug_A Drug_B Treatment Group B (Alpha-Blocker 2) Randomization->Drug_B Placebo Placebo Group Randomization->Placebo Follow_Up_1 Follow-up Visit 1 (e.g., 4 weeks) Drug_A->Follow_Up_1 Drug_B->Follow_Up_1 Placebo->Follow_Up_1 Follow_Up_2 Follow-up Visit 2 (e.g., 12 weeks) Follow_Up_1->Follow_Up_2 Final_Assessment Final Assessment (IPSS, Qmax, PVR, Adverse Events) Follow_Up_2->Final_Assessment Data_Analysis Data Analysis & Comparison Final_Assessment->Data_Analysis

Caption: Clinical trial workflow for alpha-blocker comparison.

III. Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of alpha-blockers are outlined below.

In-Vitro Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of alpha-blockers for α1-adrenoceptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human α1A, α1B, or α1D-adrenoceptors are cultured. Cell membranes are then harvested and prepared.

  • Radioligand Binding: Cell membranes are incubated with a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled alpha-blocker being tested.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the alpha-blocker that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Trial Protocol for Efficacy Assessment in BPH

Objective: To evaluate and compare the efficacy and safety of different alpha-blockers in patients with LUTS due to BPH.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Male patients aged 45 years or older with a clinical diagnosis of BPH and moderate to severe LUTS (IPSS ≥ 8).

Key Assessments:

  • International Prostate Symptom Score (IPSS): A validated 8-question patient questionnaire to assess the severity of urinary symptoms. Scores range from 0 to 35, with higher scores indicating more severe symptoms. Patients complete the questionnaire at baseline and at specified follow-up visits.

  • Uroflowmetry: A non-invasive test that measures the volume of urine released from the body, the speed with which it is released, and the time it takes for the release. The maximum urinary flow rate (Qmax) is a key parameter. Patients are instructed to arrive with a comfortably full bladder and to void into a specialized funnel connected to a uroflowmeter.

  • Post-Void Residual (PVR) Urine Volume: The amount of urine remaining in the bladder after urination, typically measured by ultrasound.

  • Adverse Event Monitoring: All adverse events are recorded and assessed for their severity and potential relationship to the study medication.

Treatment Protocol:

  • Screening and Baseline: Patients undergo screening to ensure they meet the inclusion/exclusion criteria. Baseline measurements of IPSS, Qmax, and PVR are taken.

  • Randomization: Eligible patients are randomly assigned to receive either one of the active alpha-blocker treatments or a placebo.

  • Treatment Period: Patients take the assigned medication daily for a predefined period (e.g., 12 weeks).

  • Follow-up Visits: Patients return for follow-up visits at specified intervals (e.g., weeks 4 and 12) for efficacy and safety assessments.

  • End of Study: A final assessment is conducted at the end of the treatment period.

Statistical Analysis: Changes from baseline in IPSS and Qmax are compared between the treatment groups and the placebo group using appropriate statistical methods (e.g., ANCOVA). The incidence of adverse events is also compared.

References

In Vivo Therapeutic Potential of (+/-)-Hymenialdisine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of (+/-)-Hymenialdisine and its derivatives with established treatments for pancreatic cancer, Alzheimer's disease, and osteoporosis. The information is compiled from preclinical studies to support further research and development.

Pancreatic Cancer

(+/-)-Hymenialdisine and its analog, 10Z-Hymenialdisine, have demonstrated promising anti-cancer properties in preclinical models of pancreatic cancer. This section compares their in vivo efficacy with standard-of-care chemotherapeutics, Gemcitabine and Erlotinib (B232).

Quantitative Data Summary
Compound Animal Model Dosage Treatment Duration Primary Efficacy Endpoint Result Reference
10Z-HymenialdisineBxPC-3 pancreatic cancer cell xenograft in mice10 mg/kg, intraperitoneally5 weeksTumor growth inhibitionSignificantly inhibited tumor growth from day 14 onwards.[1][2][3][4]
GemcitabinePatient-derived pancreatic ductal adenocarcinoma xenografts in mice100 mg/kg, once or twice weeklyUntil tumor regrowthTumor response and resistanceInitial tumor response followed by regrowth, leading to resistance.[5]
ErlotinibBxPC-3 pancreatic cancer cell xenograft in nude mice100 mg/kg/day4 weeksTumor growth inhibition~74.5% tumor inhibition.[6]
ErlotinibPatient-derived pancreatic tumor xenografts in SCID mice100 mg/kg21-35 daysTumor growth inhibitionStatistically significant growth inhibition in 2 out of 5 patient tumors.[7]
Experimental Protocols

10Z-Hymenialdisine in Pancreatic Cancer Xenograft Model [2]

  • Cell Line: BxPC-3 human pancreatic cancer cells.

  • Animal Model: Nude mice.

  • Procedure: BxPC-3 cells were subcutaneously injected into the mice. Once tumors were established, mice were treated intraperitoneally with 10Z-Hymenialdisine (10 mg/kg) or a vehicle control (DMSO) for 5 weeks.

  • Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, body, liver, and kidney weights were measured to assess toxicity.

Gemcitabine in Patient-Derived Xenograft (PDX) Model [5]

  • Model: Patient-derived xenografts from primary human pancreatic ductal adenocarcinoma.

  • Animal Model: Mice.

  • Procedure: Mice bearing PDX tumors received Gemcitabine (100 mg/kg) either once or twice weekly.

  • Efficacy Assessment: Tumor response was monitored. Tumors that initially responded but then regrew on treatment were designated as gemcitabine-resistant.

Erlotinib in Pancreatic Cancer Xenograft Model [6]

  • Cell Line: BxPC-3 human pancreatic cancer cells.

  • Animal Model: BALB/C nude mice.

  • Procedure: Mice with established BxPC-3 tumors were administered Erlotinib (100 mg/kg per day).

  • Efficacy Assessment: Tumor volume was measured to determine the rate of tumor growth inhibition. Immunohistochemical staining was used to assess EGFR expression and microvessel density.

Signaling Pathway and Experimental Workflow

Pancreatic_Cancer_Pathway cluster_Hymenialdisine Hymenialdisine Action cluster_Erlotinib Erlotinib Action Hymenialdisine Hymenialdisine NF-kB NF-kB Hymenialdisine->NF-kB inhibits VEGF/IL-8 VEGF/IL-8 NF-kB->VEGF/IL-8 regulates Angiogenesis Angiogenesis VEGF/IL-8->Angiogenesis promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth supports Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR inhibits Downstream Signaling Downstream Signaling EGFR->Downstream Signaling activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation drives Tumor Growth_E Tumor Growth Cell Proliferation->Tumor Growth_E leads to

Caption: Signaling pathways targeted by Hymenialdisine and Erlotinib in pancreatic cancer.

Neurodegenerative Disease (Alzheimer's Disease)

Hymenialdisine has been shown to inhibit kinases implicated in the pathology of Alzheimer's disease. This section compares its in vivo effects with the standard treatment, Donepezil.

Quantitative Data Summary
Compound Animal Model Dosage Treatment Duration Primary Efficacy Endpoint Result Reference
HymenialdisineE18 rat cortical neurons (in vivo model context)Not specifiedNot specifiedInhibition of tau phosphorylationBlocked in vivo phosphorylation of tau at sites hyperphosphorylated in Alzheimer's disease.[8]
DonepezilTg2576 mouse model of Alzheimer's disease4 mg/kg6 monthsReduction of Aβ1-40 and Aβ1-42 levels and amyloid plaque depositionSignificantly decreased Aβ1-40 and Aβ1-42 levels and reduced plaque number and burden.[9]
DonepezilSAMP8 mouse model of Alzheimer's diseaseNot specified2 monthsAttenuation of cognitive dysfunctionSignificantly attenuated cognitive dysfunction.[10]
Experimental Protocols

Hymenialdisine in a Neuronal Model [8]

  • Model: E18 rat cortical neurons.

  • Procedure: The study investigated the effect of Hymenialdisine on the phosphorylation of microtubule-binding protein tau.

  • Efficacy Assessment: The level of tau phosphorylation at sites relevant to Alzheimer's disease pathology was measured.

Donepezil in Tg2576 Mouse Model [9]

  • Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein.

  • Procedure: Donepezil was administered in the drinking water to Tg2576 mice from 3 to 9 months of age.

  • Efficacy Assessment: Levels of soluble Aβ1-40 and Aβ1-42 in brain tissue were measured. Amyloid plaque density was analyzed through histological staining.

Signaling Pathway and Experimental Workflow

AD_Pathway cluster_Hymenialdisine_AD Hymenialdisine Action in AD cluster_Donepezil Donepezil Action in AD Hymenialdisine Hymenialdisine GSK-3b/CDK5 GSK-3β/CDK5 Hymenialdisine->GSK-3b/CDK5 inhibits Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3b/CDK5->Tau Hyperphosphorylation promotes Neurofibrillary Tangles Neurofibrillary Tangles Tau Hyperphosphorylation->Neurofibrillary Tangles leads to Donepezil Donepezil Acetylcholinesterase Acetylcholinesterase Donepezil->Acetylcholinesterase inhibits Acetylcholine Levels Acetylcholine Levels Acetylcholinesterase->Acetylcholine Levels increases Cholinergic Neurotransmission Cholinergic Neurotransmission Acetylcholine Levels->Cholinergic Neurotransmission improves Cognitive Function Cognitive Function Cholinergic Neurotransmission->Cognitive Function enhances

Caption: Mechanisms of action for Hymenialdisine and Donepezil in Alzheimer's disease models.

Osteoporosis

Hymenialdisine has demonstrated a dual role in bone metabolism, both inhibiting bone resorption and promoting bone formation. This section compares its in vivo efficacy with Alendronate, a widely used bisphosphonate for osteoporosis treatment.

Quantitative Data Summary
Compound Animal Model Dosage Treatment Duration Primary Efficacy Endpoint Result Reference
HymenialdisineOvariectomy (OVX)-induced bone loss in C57BL/6j miceNot specifiedNot specifiedPrevention of bone lossPrevented decreases in bone volume (BV/TV) and trabecular thickness (Tb.Th).[11][12]
AlendronateOvariectomy-induced osteoporosis in rats2.5 mg/kgNot specifiedImproved bone quality and densitySignificantly improved bone qualities, femur bone density, and bone strength.[13]
AlendronateOvariectomized rats and baboonsNot specifiedUp to 3 yearsPrevention of bone loss and increased bone massPrevented bone loss and increased bone mass and strength.[14]
Experimental Protocols

Hymenialdisine in Ovariectomy-Induced Bone Loss Model [11][12]

  • Animal Model: Female C57BL/6j mice subjected to ovariectomy (OVX) to induce estrogen-dependent bone loss.

  • Procedure: The therapeutic potential of Hymenialdisine was evaluated in this model.

  • Efficacy Assessment: Micro-computed tomography (micro-CT) was used to measure bone volume to tissue volume ratio (BV/TV) and trabecular thickness (Tb.Th).

Alendronate in Ovariectomy-Induced Osteoporosis Model [13]

  • Animal Model: Rats with ovariectomy-induced osteoporosis.

  • Procedure: Rats were orally administered Alendronate (2.5 mg/kg) or a phosphate-buffered saline (PBS) control.

  • Efficacy Assessment: Bone quality was analyzed by histological assay. Femur bone density and strength were also evaluated.

Signaling Pathway and Experimental Workflow

Osteoporosis_Pathway cluster_Hymenialdisine_Osteo Hymenialdisine Action in Osteoporosis cluster_Alendronate Alendronate Action in Osteoporosis Hymenialdisine Hymenialdisine Osteoclastogenesis Osteoclastogenesis Hymenialdisine->Osteoclastogenesis suppresses Osteoblast Differentiation Osteoblast Differentiation Hymenialdisine->Osteoblast Differentiation promotes Bone Resorption Bone Resorption Osteoclastogenesis->Bone Resorption drives Bone Formation Bone Formation Osteoblast Differentiation->Bone Formation enhances Bone Mass Bone Mass Bone Resorption->Bone Mass decreases Bone Formation->Bone Mass increases Alendronate Alendronate Osteoclast Activity Osteoclast Activity Alendronate->Osteoclast Activity inhibits Bone Resorption_A Bone Resorption Osteoclast Activity->Bone Resorption_A reduces Bone Mass_A Bone Mass Bone Resorption_A->Bone Mass_A preserves

Caption: Comparative mechanisms of Hymenialdisine and Alendronate in bone metabolism.

References

Benchmarking Pyrrole-Imidazole Alkaloids: A Comparative Analysis of (+/-)-Hymenin and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the pyrrole-imidazole alkaloid (+/-)-Hymenin and its close structural relatives, hymenialdisine (B1662288) and stevensine (B1337892). While direct comparative experimental data for this compound is limited in publicly available literature, this document benchmarks its potential by examining the well-documented activities of its cognates against various biological targets. The information is presented to aid in the evaluation and future investigation of this class of marine natural products for therapeutic applications.

Introduction to a Potent Family of Marine Alkaloids

Pyrrole-imidazole alkaloids (PIAs) are a diverse class of nitrogenous secondary metabolites isolated from marine sponges, primarily of the genera Agelas, Axinella, and Hymeniacidon. These compounds have garnered significant attention from the scientific community due to their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Their complex and varied chemical architectures, often originating from the precursor oroidin, present both a challenge and an opportunity for synthetic chemists and drug discovery programs.

Among this extensive family is this compound, a synthetic pyrrole-imidazole alkaloid structurally related to other C11N5 marine sponge alkaloids like hymenialdisine and stevensine. While the synthesis of this compound has been reported, its biological profile has not been as extensively characterized as its counterparts. This guide aims to provide a baseline for understanding the potential of this compound by summarizing the known biological data of hymenialdisine and stevensine.

Comparative Biological Activity

The biological activities of hymenialdisine and stevensine provide a framework for predicting the potential therapeutic applications of the structurally similar this compound. Key activities include cytotoxicity against cancer cell lines, inhibition of protein kinases, and antimicrobial effects.

Cytotoxicity against Cancer Cell Lines

Hymenialdisine has demonstrated notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

AlkaloidCell LineIC50 (µM)Reference
HymenialdisineA2780S (cisplatin-sensitive ovarian cancer)146.8[1][2]
HymenialdisineA2780CP (cisplatin-resistant ovarian cancer)>300[1][2]

It is noteworthy that hymenialdisine was found to be less toxic than cisplatin (B142131) in both cell lines tested.[1][2]

Kinase Inhibition

A significant mechanism of action for hymenialdisine is the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and neurodegenerative disorders. Hymenialdisine is a potent inhibitor of cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1).[3][4]

AlkaloidKinase TargetIC50 (nM)
HymenialdisineCDK1/cyclin B22
HymenialdisineCDK5/p3528
HymenialdisineGSK-3β10
HymenialdisineCK135

The inhibition of these kinases suggests potential applications for hymenialdisine and, by extension, structurally similar compounds like this compound, in the treatment of diseases characterized by aberrant kinase activity.

Antimicrobial and Anti-feeding Activity

Stevensine has been reported to possess antimicrobial and anti-feeding properties. In its natural marine environment, it acts as a deterrent against predatory fish.[5] In laboratory settings, it has shown antimicrobial activity, although it was not effective against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments discussed in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrrole-imidazole alkaloids) and incubated for a specified period, typically 48-72 hours.

  • MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.[6]

Kinase Inhibition Assay

Kinase activity and its inhibition can be measured using various assay formats, often relying on the detection of ADP, the product of the kinase reaction.

  • Reaction Setup: The kinase, its specific substrate, and the test compound (inhibitor) are incubated in a buffer solution within a microplate well.

  • Initiation of Reaction: The reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP).

  • ADP Detection: After a set incubation period, a reagent is added that enzymatically converts the generated ADP to a detectable signal, which can be colorimetric, fluorescent, or luminescent.

  • Signal Measurement: The signal is measured using a plate reader. The level of kinase inhibition is determined by comparing the signal from wells with the test compound to control wells without the inhibitor. IC50 values are calculated from dose-response curves.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing a Family of Alkaloids and Their Evaluation

To better understand the relationships and experimental workflows discussed, the following diagrams are provided.

Pyrrole_Imidazole_Alkaloid_Relationship Oroidin Oroidin (Precursor) Hymenin This compound Oroidin->Hymenin Biosynthetic Relationship Stevensine Stevensine Hymenin->Stevensine Structural Analogue Hymenialdisine Hymenialdisine Hymenin->Hymenialdisine Structural Analogue

Biosynthetic and structural relationships of key pyrrole-imidazole alkaloids.

Cytotoxicity_Assay_Workflow start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with alkaloid dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate end End calculate->end Kinase_Inhibition_Pathway Hymenialdisine Hymenialdisine Kinase Protein Kinase (e.g., CDK, GSK-3β) Hymenialdisine->Kinase Binds to ATP-binding site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Substrate Substrate Protein Substrate->Kinase Binds to Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Block->Kinase Inhibits

References

A Spectroscopic Comparative Guide to (+/-)-Hymenin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of the sesquiterpene lactone (+/-)-Hymenin and its conceptual derivatives. Due to the limited availability of specific experimental data for this compound in the public domain, this comparison is based on characteristic spectroscopic values and behaviors of closely related sesquiterpene lactones, particularly those of the guaianolide subclass. The presented data serves as a representative guide for the structural elucidation and comparison of this class of compounds.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytoprotective effects. The core chemical scaffold of these molecules, which includes an α-methylene-γ-lactone moiety, is crucial for their biological function. Spectroscopic analysis is fundamental in the identification, characterization, and structural modification of Hymenin and its derivatives for drug discovery and development.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and a representative derivative, an acetylated analogue. These values are compiled from typical data for guaianolide sesquiterpene lactones.

Table 1: Comparative ¹H NMR Spectroscopic Data (Typical Values)

Proton Assignment This compound (ppm) This compound Acetate (B1210297) (ppm) Key Observations
H-6 (lactone proton)~ 4.0 - 5.0 (t or dd)~ 4.0 - 5.0 (t or dd)The chemical shift and coupling pattern are characteristic of the lactone ring stereochemistry.
Exocyclic methylene (B1212753) (=CH₂)~ 5.5 - 6.5 (two d)~ 5.5 - 6.5 (two d)These signals are indicative of the reactive α-methylene-γ-lactone group.
Olefinic Protons~ 4.5 - 5.5~ 4.5 - 5.5Signals corresponding to other double bonds in the sesquiterpene skeleton.
Protons on carbon bearing -OH~ 3.5 - 4.5~ 4.5 - 5.5Acetylation of a hydroxyl group will cause a downfield shift of the attached proton.
Methyl Protons~ 0.8 - 2.0 (s or d)~ 0.8 - 2.2 (s or d)Shifts can vary depending on their position on the carbon skeleton.
Acetyl Methyl ProtonsN/A~ 2.0 - 2.2 (s)A sharp singlet indicating the presence of the acetyl group.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Typical Values)

Carbon Assignment This compound (ppm) This compound Acetate (ppm) Key Observations
Lactone Carbonyl (C=O)~ 170 - 180~ 170 - 180The chemical shift is characteristic of a γ-lactone.[1]
Exocyclic Methylene (=CH₂)~ 120 - 125~ 120 - 125Part of the α,β-unsaturated system of the lactone.
Exocyclic Methylene (C=)~ 138 - 142~ 138 - 142The quaternary carbon of the exocyclic double bond.
Olefinic Carbons~ 110 - 150~ 110 - 150Signals for other C=C bonds in the structure.
Carbon bearing -OH/-OAc~ 60 - 80~ 65 - 85Acetylation typically causes a slight downfield shift of the carbon and a more significant downfield shift of the attached proton.
Acetyl Carbonyl (C=O)N/A~ 169 - 172Characteristic signal for the acetyl carbonyl.
Acetyl Methyl (CH₃)N/A~ 20 - 22Characteristic signal for the acetyl methyl group.

Table 3: Comparative IR Spectroscopic Data (Typical Frequencies)

Functional Group This compound (cm⁻¹) This compound Acetate (cm⁻¹) Key Observations
O-H Stretch (Alcohol)~ 3500 - 3200 (broad)Absent or diminishedDisappearance of this band upon acetylation confirms the presence of a hydroxyl group in the parent compound.
C-H Stretch (sp³ and sp²)~ 3100 - 2850~ 3100 - 2850Typical C-H stretching vibrations.
C=O Stretch (γ-Lactone)~ 1770 - 1740 (strong)~ 1770 - 1740 (strong)A strong absorption characteristic of the five-membered lactone ring.[2]
C=O Stretch (Ester)N/A~ 1735 (strong)A new strong band appearing upon acetylation.
C=C Stretch~ 1680 - 1640~ 1680 - 1640Absorption for the carbon-carbon double bonds.
C-O Stretch~ 1300 - 1000~ 1300 - 1000C-O stretching from the lactone, alcohol, and ether functionalities.

Table 4: Comparative Mass Spectrometry Data (Expected Fragmentation)

Ion This compound This compound Acetate Key Observations
Molecular Ion [M]⁺PresentPresentProvides the molecular weight of the compound.
[M - H₂O]⁺Often observedLess prominentLoss of water is a common fragmentation for alcohols.
[M - CH₃COOH]⁺N/AOften observedLoss of acetic acid is a characteristic fragmentation for acetate esters.
Fragments from lactone ringPresentPresentCharacteristic fragmentation patterns involving the lactone ring can help in structural identification.[3][4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of sesquiterpene lactones like this compound and its derivatives.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR: Standard parameters are used to acquire one-dimensional proton spectra. Key parameters to note include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[5]

  • 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities.

3.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or in a solution using an appropriate IR-transparent solvent.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this class of compounds.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule and its fragments.

Visualization of a Potential Signaling Pathway

Sesquiterpene lactones are known to exhibit anti-inflammatory properties, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α-methylene-γ-lactone moiety can act as a Michael acceptor, alkylating key proteins in this pathway. Below is a diagram of the canonical NF-κB signaling pathway, which is a likely target for this compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation p50/p65 p50/p65 p50/p65->IκBα Inhibits Nucleus Nucleus p50/p65->Nucleus Translocates Ubiquitination & Degradation->p50/p65 Releases Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Hymenin Derivative Hymenin Derivative

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by a Hymenin derivative.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the characterization of this compound and its derivatives. While specific data for these exact compounds are sparse, the known spectroscopic features of sesquiterpene lactones offer a solid foundation for their identification and structural analysis. Understanding these spectroscopic properties is essential for researchers in natural product chemistry and drug development who aim to synthesize and evaluate new analogues with potentially improved therapeutic properties. The likely interaction of these compounds with key inflammatory pathways such as NF-κB underscores their potential as lead structures in drug discovery.

References

Safety Operating Guide

Prudent Disposal of (+/-)-Hymenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for (+/-)-Hymenin

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the substance as hazardous, is mandatory.

Quantitative Data Summary

The following table summarizes the known chemical and physical properties of this compound. The lack of comprehensive safety and toxicity data necessitates that it be handled with the utmost care, assuming it to be hazardous.

PropertyValueSource
Molecular Formula C₁₁H₁₁Br₂N₅OPubChem
Molecular Weight 389.05 g/mol PubChem
CAS Number 154569-13-8PubChem
Appearance Not specified-
Solubility Not specified-
Toxicity Data Not available-

Experimental Protocol: Proper Disposal of this compound

Given the limited safety information, this compound must be treated as a hazardous chemical waste. The following protocol is based on best practices for handling research chemicals with unknown toxicity and halogenated organic compounds.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a certified chemical fume hood.

  • Mandatory PPE includes:

    • Chemical safety goggles

    • Face shield

    • Chemical-resistant lab coat

    • Double-gloving with nitrile or neoprene gloves.

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as any grossly contaminated items (e.g., weighing boats, pipette tips), in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • As this compound is a brominated organic compound, it should be disposed of in a "Halogenated Organic Waste" stream if available.

  • Contaminated Labware and Materials:

    • Disposable items such as gloves and paper towels with minor contamination should be placed in a designated solid chemical waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) into the halogenated organic waste container, followed by a thorough wash with soap and water.

3. Labeling:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "this compound"

    • An indication of the primary hazards (e.g., "Caution: Substance of Unknown Toxicity ", "Halogenated Compound ")

    • The approximate concentration and volume of the waste.

4. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal service.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, emphasizing safety and compliance in the absence of complete hazard information.

Hymenin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Steps start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles & Face Shield - Lab Coat - Double Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid this compound or Grossly Contaminated Items waste_type->solid_waste Solid liquid_waste Solutions Containing This compound waste_type->liquid_waste Liquid minor_contam Minor Contaminated Items (Gloves, Paper Towels) waste_type->minor_contam Minor solid_container Collect in Labeled 'Hazardous Waste: Solid this compound' Container solid_waste->solid_container liquid_container Collect in Labeled 'Hazardous Waste: Halogenated Organic Liquid' Container liquid_waste->liquid_container gen_chem_waste Collect in Designated Solid Chemical Waste Container minor_contam->gen_chem_waste storage Store Sealed Containers in Secondary Containment solid_container->storage liquid_container->storage gen_chem_waste->storage disposal_request Arrange for Pickup by EHS or Licensed Contractor storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guidance for Handling (+/-)-Hymenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited safety data. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe handling protocols, and disposal procedures for (+/-)-Hymenin, a member of the sesquiterpene lactone class. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach assuming potential hazards based on its chemical family and physical form is essential.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a multi-layered PPE approach is crucial to minimize exposure. Sesquiterpene lactones are known to be potential skin and respiratory irritants. Therefore, comprehensive protection is mandatory.

The following table summarizes the recommended PPE for handling this compound:

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile gloves are recommended for incidental contact. Change gloves frequently and immediately if contaminated.
Eyes Safety gogglesMust provide a complete seal around the eyes to protect against dust particles and splashes.
Body Laboratory coatA full-length lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory N95/P100 respirator or use of a chemical fume hoodFor handling larger quantities or when there is a risk of aerosolization, a respirator is advised. All handling of powdered this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.
Feet Closed-toe shoesTo protect against spills.

Operational Plan: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely handling powdered this compound in a laboratory setting. This workflow is designed to mitigate risks associated with handling a chemical of unknown toxicity.

Experimental Workflow for Handling Powdered this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe Ensure clear and clean workspace gather_materials Gather All Necessary Equipment don_ppe->gather_materials Verify all PPE is in good condition weigh Weigh this compound gather_materials->weigh Move to fume hood dissolve Dissolve in Appropriate Solvent weigh->dissolve Use anti-static weigh boat transfer Transfer Solution dissolve->transfer Ensure complete dissolution decontaminate Decontaminate Work Surfaces transfer->decontaminate After completing the experiment dispose_waste Dispose of Waste decontaminate->dispose_waste Use appropriate disinfectant doff_ppe Doff PPE dispose_waste->doff_ppe Segregate waste streams wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Follow correct doffing procedure

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies
  • Preparation:

    • Designate a Work Area: Cordon off a specific area for handling this compound, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

    • Don PPE: Before entering the designated area, put on all required personal protective equipment as detailed in the table above.

    • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, vials, and solvents, within the designated work area to minimize movement in and out of the space.

  • Handling (within a Chemical Fume Hood):

    • Weighing: Carefully weigh the desired amount of this compound using an analytical balance inside the fume hood. Use a disposable weigh boat to avoid contamination of the balance. Minimize the creation of dust by handling the powder gently.

    • Dissolving: If the experimental procedure requires a solution, add the solvent to the vessel containing the weighed this compound. Gently swirl or stir to dissolve. Avoid splashing.

    • Transfer: Use a pipette or syringe to transfer the solution as needed for the experiment.

  • Cleanup and Disposal:

    • Decontamination: After completing the work, decontaminate all surfaces in the designated area with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

    • Waste Disposal: All solid waste, including used gloves, bench paper, and weigh boats, should be placed in a clearly labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents. Follow all institutional and local regulations for hazardous waste disposal.

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and then eye protection.

    • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Solid Waste (Gloves, Weigh Boats, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions of this compound) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Syringes) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Waste disposal workflow for this compound.

Disposal Procedures:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and contaminated bench paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a dedicated, sealed, and labeled container for halogenated or non-halogenated organic waste, depending on the solvent used. Never dispose of organic substances down the drain.

  • Decontamination of Glassware: Reusable glassware should be rinsed with a suitable solvent to remove any residual this compound. This rinseate must be collected as hazardous liquid waste. The glassware can then be washed according to standard laboratory procedures.

By adhering to these stringent safety and disposal protocols, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment.

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